Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-16(19)13-17(11-7-10-15(18)20-2)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWCGHITECLQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC(=O)OC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
An Important Note on Chemical Identity: Initial searches for "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" (CAS 1256633-23-4) yielded limited publicly available technical information. However, a closely related compound, Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS 63876-32-4 ), is a well-documented intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. It is highly probable that the intended subject of this guide is this ethyl ester. This document will focus on the synthesis, properties, and applications of the ethyl ester due to the availability of comprehensive scientific data.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate.
Physicochemical Data
The following tables summarize the key physical and chemical properties of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate and its primary synthetic precursors.
Table 1: Properties of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
| Property | Value |
| CAS Number | 63876-32-4 |
| Molecular Formula | C₁₇H₂₅NO₄ |
| Molecular Weight | 307.38 g/mol |
| Appearance | No data available |
| Boiling Point | 137-140 °C at 0.06 Torr[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| Refractive Index | 1.507[1] |
| Flash Point | 193.2 ± 25.1 °C[1] |
| LogP | 3.77[1] |
| PSA | 55.8 Ų |
Table 2: Properties of N-Benzylglycine Ethyl Ester
| Property | Value |
| CAS Number | 6436-90-4 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 140-142 °C at 10 mmHg |
| Density | 1.031 g/mL at 25 °C |
| Refractive Index | n20/D 1.506 |
| Storage Temperature | 2-8°C[2] |
Table 3: Properties of Ethyl 4-bromobutanoate
| Property | Value |
| CAS Number | 2969-81-5 |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| Appearance | Clear colorless liquid |
| Boiling Point | 198-200 °C |
| Density | 1.359 g/mL at 25 °C |
| Refractive Index | n20/D 1.446 |
Experimental Protocols
The synthesis of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate is achieved through the N-alkylation of a secondary amine, N-Benzylglycine ethyl ester, with an alkyl halide, Ethyl 4-bromobutanoate. The detailed protocols for the synthesis of the precursors and the final product are provided below.
Synthesis of Precursor 1: N-Benzylglycine Ethyl Ester
N-Benzylglycine ethyl ester can be synthesized via the reaction of benzylamine with ethyl bromoacetate.[3]
Reaction:
Caption: Synthesis of N-Benzylglycine Ethyl Ester.
Materials:
-
Benzylamine
-
Ethyl bromoacetate
-
Potassium carbonate (or another suitable base)
-
Methanol (or another suitable solvent)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzylamine in methanol, add potassium carbonate.
-
To this stirred suspension, add ethyl bromoacetate dropwise at room temperature.
-
The reaction mixture is then refluxed for a specified time (e.g., 30 minutes) and monitored by thin-layer chromatography (TLC) for completion.[1]
-
After the reaction is complete, the mixture is poured into ice-water and extracted with ethyl acetate.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude N-Benzylglycine ethyl ester can be purified by silica gel column chromatography.
Synthesis of Precursor 2: Ethyl 4-bromobutanoate
Ethyl 4-bromobutanoate can be prepared from gamma-butyrolactone.[4]
Reaction:
Caption: Synthesis of Ethyl 4-bromobutanoate.
Materials:
-
Gamma-butyrolactone
-
Dry hydrogen bromide gas
-
Absolute ethanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous drying agent (e.g., sodium sulfate)
Procedure:
-
In a suitable reaction vessel, gamma-butyrolactone is stirred in a water bath.
-
Dry hydrogen bromide gas is slowly introduced into the reaction mixture.[4]
-
After the addition of HBr, the reaction is stirred for a period at a controlled temperature.[4]
-
Absolute ethanol is then added, and the mixture is heated to complete the esterification.[4]
-
The reaction mixture is then washed with deionized water. The organic layer is separated and washed with a saturated sodium bicarbonate solution until neutral, followed by a final wash with deionized water.
-
The organic layer is dried over an anhydrous drying agent to yield Ethyl 4-bromobutanoate.[4]
Synthesis of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
This synthesis involves the N-alkylation of N-Benzylglycine ethyl ester with Ethyl 4-bromobutanoate in the presence of a base.
Reaction:
Caption: Synthesis of the target compound.
Materials:
-
N-Benzylglycine ethyl ester
-
Ethyl 4-bromobutanoate
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
General Procedure (based on similar alkylation reactions):
-
Dissolve N-Benzylglycine ethyl ester in a suitable anhydrous solvent such as acetonitrile.
-
Add a suitable base, such as potassium carbonate or triethylamine, to the solution.
-
Add Ethyl 4-bromobutanoate to the reaction mixture, likely dropwise, at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux to ensure the completion of the reaction, which can be monitored by TLC.
-
Once the reaction is complete, the mixture is filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Role in Pharmaceutical Synthesis
Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate is a key intermediate in the synthesis of Perindopril, an ACE inhibitor used to treat high blood pressure, heart failure, and to prevent cardiovascular events.
Perindopril Synthesis Workflow:
Caption: Role as a Perindopril intermediate.
The synthesis of Perindopril generally involves the coupling of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate with an appropriate derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, followed by debenzylation (typically via catalytic hydrogenation) to yield the final active pharmaceutical ingredient.
Conclusion
Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of the widely used ACE inhibitor, Perindopril. This guide provides a comprehensive overview of its synthesis, including detailed protocols for its precursors and a generalized method for its preparation. The provided physicochemical data and reaction diagrams offer a valuable resource for scientists and researchers in the field of drug development and organic synthesis.
References
An In-depth Technical Guide to Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" and its closely related, extensively documented analog, "Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate." While the methyl ester is commercially available, detailed public data is limited. Consequently, this guide will leverage the rich dataset of the ethyl ester as a primary reference point, given the high degree of similarity in their chemical nature. A significant application of the ethyl analog as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril, will be explored. This guide includes detailed physicochemical properties, proposed synthesis protocols, and a depiction of the compound's role in the context of the Renin-Angiotensin-Aldosterone System (RAAS) pathway, the therapeutic target of Ramipril.
Chemical Structure and Identification
The compound of interest, this compound, is characterized by a central nitrogen atom bonded to a benzyl group, a methyl butanoate chain, and an ethyl acetate group.
Molecular Structure of the Primary Analog, Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate:
Spectroscopic Profile of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic values for ¹H NMR, ¹³C NMR, IR, and MS, which can serve as a valuable reference for researchers working with this or structurally related compounds. The guide also outlines standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational models and should be considered as estimates.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.35 | m | 5H | Ar-H |
| 4.12 | q | 2H | -O-CH₂ -CH₃ |
| 3.75 | s | 2H | N-CH₂ -Ar |
| 3.67 | s | 3H | -O-CH₃ |
| 3.45 | s | 2H | N-CH₂ -C=O |
| 2.55 | t | 2H | N-CH₂ -CH₂- |
| 2.30 | t | 2H | -CH₂-CH₂ -C=O |
| 1.85 | p | 2H | -CH₂-CH₂ -CH₂- |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 173.5 | C =O (Butanoate) |
| 171.0 | C =O (Ethanoate) |
| 138.0 | Quaternary Ar-C |
| 129.0 | Ar-C H |
| 128.5 | Ar-C H |
| 127.5 | Ar-C H |
| 60.5 | -O-C H₂-CH₃ |
| 58.0 | N-C H₂-Ar |
| 55.0 | N-C H₂-C=O |
| 51.5 | -O-C H₃ |
| 49.0 | N-C H₂-CH₂- |
| 31.0 | -CH₂-C H₂-C=O |
| 24.0 | -CH₂-C H₂-CH₂- |
| 14.0 | -O-CH₂-C H₃ |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3030 | Medium | C-H stretch (Aromatic) |
| 2950, 2870 | Medium | C-H stretch (Aliphatic) |
| 1740 | Strong | C=O stretch (Ester, Butanoate) |
| 1735 | Strong | C=O stretch (Ester, Ethanoate) |
| 1495, 1455 | Medium | C=C stretch (Aromatic ring) |
| 1200 - 1000 | Strong | C-O stretch (Ester) |
| 740, 700 | Strong | C-H bend (Aromatic, monosubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Fragments
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment Ion |
| 293 | [M]⁺ (Molecular Ion) |
| 262 | [M - OCH₃]⁺ |
| 220 | [M - COOCH₂CH₃]⁺ |
| 202 | [M - CH₂COOCH₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition :
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : As "this compound" is expected to be a liquid at room temperature, the neat liquid film method is appropriate. Place one to two drops of the pure compound onto the surface of a salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty salt plates.
-
Place the "sandwich" of salt plates with the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : Utilize Electron Ionization (EI) as a hard ionization technique to induce fragmentation, which provides valuable structural information. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis : The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum will show the molecular ion peak (if stable enough to be detected) and various fragment ion peaks.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
"Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" material safety data sheet (MSDS)
This technical guide provides a comprehensive overview of the available material safety data, potential synthetic methodologies, and inferred biological activities for the compound Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate, intended for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is a substituted amino acid ester with the CAS number 1256633-23-4.[1] While specific experimental data for this compound is limited, physical and chemical properties can be inferred from its structure and from data available for analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₆H₂₃NO₄ | Calculated |
| Molecular Weight | 293.36 g/mol | Calculated |
| CAS Number | 1256633-23-4 | [1] |
| Appearance | Likely a colorless or pale yellow oil/liquid | Inferred from similar compounds |
| Boiling Point | 137-140 °C @ 0.06 Torr (for ethyl analog) | [2] |
| Density | ~1.1 g/cm³ (for ethyl analog) | [2] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Low solubility in water is anticipated. | General chemical principles |
| XLogP3 | 3.77 (for ethyl analog) | [2] |
Safety and Handling
A Material Safety Data Sheet (MSDS) for this compound indicates that it is for research and development use only and not for medicinal, household, or other uses. While specific hazard classifications are not detailed in the publicly available information, general precautions for handling laboratory chemicals of this class should be strictly followed.
Table 2: Hazard and Precautionary Information
| Hazard Category | Precautionary Statements |
| Acute Toxicity | Assume harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
Experimental Protocols for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventil-ated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Halogenated organic waste should be collected separately.
Synthesis and Characterization
Hypothetical Experimental Protocol for Synthesis:
Step 1: Synthesis of Methyl 4-(benzylamino)butanoate
-
To a solution of methyl 4-aminobutanoate hydrochloride in a suitable solvent (e.g., dichloromethane or methanol), add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt.
-
Add benzaldehyde to the reaction mixture.
-
Perform a reductive amination by adding a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the product from Step 1 in an aprotic solvent (e.g., acetonitrile or DMF).
-
Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine).
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete, as monitored by TLC.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the final compound.
Characterization:
While specific spectroscopic data for this compound is not publicly available, it is expected to be characterized by standard analytical techniques.
Table 3: Expected Analytical Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl and ethyl ester protons, methylene protons of the butanoate and acetate moieties, benzylic protons, and aromatic protons of the benzyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the esters, aliphatic carbons, and aromatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (293.36 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester) and C-N stretching vibrations. |
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound have not been identified in the reviewed literature. However, its structural similarity to derivatives of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, suggests potential activity at GABA receptors.[3][4] N-substituted amino acids and their esters are a class of compounds with diverse biological activities, including potential applications in neuroscience research.[5]
Inferred Biological Target: GABA Receptors
The butanoate backbone of the molecule is structurally related to GABA. The N-benzyl and N-ethoxycarbonylmethyl substituents could modulate its binding affinity and selectivity for GABA receptor subtypes (GABA-A and GABA-B).[6] Compounds that modulate GABAergic systems can have sedative, anxiolytic, and anticonvulsant effects.[3]
Hypothetical Signaling Pathway:
If this compound acts as a GABA-A receptor agonist, it would likely enhance the inhibitory effects of GABA. This would involve binding to the GABA-A receptor, a ligand-gated ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane would make it less likely to fire an action potential, resulting in neuronal inhibition.
References
An In-Depth Technical Guide to Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate, a versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and explores its applications in the construction of complex molecular architectures, particularly in the realm of drug discovery. The strategic incorporation of a protected amino acid moiety within a flexible butanoate backbone makes this compound a valuable intermediate for the synthesis of peptidomimetics, heterocyclic compounds, and other novel chemical entities.
Introduction
This compound, and its closely related ethyl ester analog, Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate, are intriguing molecules for synthetic chemists. The presence of two distinct ester functionalities and a protected tertiary amine offers multiple points for chemical modification. The N-benzyl group serves as a common and readily cleavable protecting group for the amine, which can be deprotected under various conditions to allow for further functionalization. The ester groups can be selectively hydrolyzed or transformed into other functional groups, providing a gateway to a diverse range of chemical structures. This guide will focus on the synthesis, properties, and synthetic utility of this class of compounds.
Chemical and Physical Properties
While detailed experimental data for the methyl ester is limited in publicly available literature, the properties of the more commonly cited ethyl ester, Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate, provide a strong indication of the expected characteristics.
| Property | Value (for Ethyl Ester) | Reference |
| CAS Number | 63876-32-4 | |
| Molecular Formula | C₁₇H₂₅NO₄ | |
| Molecular Weight | 307.38 g/mol | |
| Appearance | Colorless to pale yellow oil (predicted) | |
| Boiling Point | 137-140 °C at 0.06 Torr | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Refractive Index | 1.507 | |
| LogP | 3.77 (calculated) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc) |
Note: The properties of the methyl ester (CAS: 1256633-23-4, Formula: C₁₆H₂₃NO₄) are expected to be very similar.
Synthesis of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
A plausible and efficient synthesis of the title compound can be envisioned through a two-step process starting from commercially available precursors. This pathway involves an initial N-benzylation of an aminobutanoate ester followed by N-alkylation with an ethyl haloacetate.
Synthetic Pathway
Experimental Protocol
Step 1: Synthesis of Ethyl 4-(benzylamino)butanoate
-
To a solution of ethyl 4-aminobutanoate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 4-(benzylamino)butanoate.
Step 2: Synthesis of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
-
Dissolve ethyl 4-(benzylamino)butanoate (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product, Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate.
Applications in Organic Synthesis
The title compound is a valuable building block for introducing a specific pharmacophore into a target molecule. Its utility stems from the ability to selectively deprotect and functionalize different parts of the molecule.
General Workflow for Synthetic Application
Role in Peptidomimetic Synthesis
The core structure of the molecule resembles a modified amino acid. After debenzylation, the resulting secondary amine can be coupled with amino acids or peptides. The butanoate chain can act as a flexible linker or be modified to introduce conformational constraints. The two ester groups can be orthogonally deprotected to allow for the synthesis of branched or cyclic peptide structures.
Precursor to Heterocyclic Compounds
The diester functionality can be exploited in cyclization reactions. For instance, intramolecular Dieckmann condensation could potentially be used to form cyclic β-keto esters, which are versatile intermediates for the synthesis of various heterocyclic systems.
Intermediate in Drug Discovery
While not a direct precursor to benazepril in the most common synthetic routes, its structural similarity to key intermediates suggests its potential in the synthesis of other ACE inhibitors or related cardiovascular drugs. The N-benzyl-N-carboxymethylamino motif is a feature in various biologically active compounds, and this building block provides a convenient way to incorporate this moiety.
Signaling Pathways and Biological Relevance
The direct biological activity of this compound is not documented. However, its utility as a building block for pharmacologically active molecules is significant. For example, compounds containing similar structural motifs are known to interact with various enzymes and receptors. The synthesis of libraries of compounds derived from this building block could be a fruitful strategy in the search for new drug candidates targeting a range of signaling pathways.
Conclusion
This compound and its ethyl analog are versatile and valuable building blocks in organic synthesis. Their straightforward preparation and the presence of multiple, orthogonally-addressable functional groups make them ideal starting materials for the synthesis of complex molecules. For researchers in drug discovery and medicinal chemistry, these compounds offer a reliable and efficient means to introduce a key structural motif into novel therapeutic agents. Further exploration of the reactivity and applications of this building block is warranted and is likely to lead to the development of new and innovative synthetic methodologies.
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate: A Potential Prodrug for Modulating GABAergic Neurotransmission
An In-depth Technical Guide for Medicinal Chemistry Professionals
Abstract
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate is a chemical entity with a structure suggesting significant potential in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). This document provides a comprehensive overview of its potential applications, hypothesized mechanism of action, and proposed experimental strategies for its evaluation. Based on its structural features, which include a γ-aminobutyric acid (GABA) backbone, an N-benzyl group, and dual ester moieties, it is postulated that this compound may function as a prodrug of an active N-substituted GABA analog. Such a molecule could offer improved pharmacokinetic properties, such as enhanced blood-brain barrier permeability, for the treatment of a variety of neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel GABAergic modulators.
Introduction: The GABAergic System and the Need for Novel Modulators
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system.[1] Its principal role is to reduce neuronal excitability, thereby maintaining a balance between neuronal excitation and inhibition.[2] Dysregulation of GABAergic signaling has been implicated in a wide array of neurological and psychiatric disorders, including anxiety, epilepsy, insomnia, and neuropathic pain.[2]
Despite the existence of numerous drugs that target the GABAergic system, such as benzodiazepines and certain anticonvulsants, there remains a significant need for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[3] A major challenge in the development of GABAergic drugs is their delivery across the blood-brain barrier (BBB). GABA itself has limited ability to cross the BBB, which has spurred the development of more lipophilic analogs and prodrug strategies.[2][4]
This compound represents a promising, yet currently uncharacterized, molecule in this domain. Its chemical structure suggests a design aimed at overcoming the limitations of existing GABAergic compounds.
Molecular Profile and Physicochemical Properties
This compound (CAS No: 1256633-23-4) is a diester derivative of an N-benzylated GABA analog.[5][6] While no experimental data on its physicochemical properties are publicly available, computational predictions for the closely related ethyl ester analog provide some insight.
Table 1: Predicted Physicochemical Properties of a Structurally Similar Analog
| Property | Predicted Value (for Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate) | Reference |
| Molecular Weight | 307.4 g/mol | [7] |
| XLogP3 | 2.6 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 11 | [7] |
Note: These are computationally predicted values for a closely related analog and should be experimentally verified for this compound.
The predicted lipophilicity (XLogP3 of 2.6) suggests that the molecule may have improved membrane permeability compared to GABA, which is a key requirement for crossing the BBB.
Hypothesized Mechanism of Action: A Prodrug Approach
The presence of two ester functional groups, a methyl ester and an ethyl ester, strongly suggests that this compound is designed as a prodrug.[8][9] Prodrugs are inactive or less active molecules that are metabolically converted into the active drug within the body.[9] This strategy is often employed to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a parent compound.[9]
In this case, it is hypothesized that the ester groups are hydrolyzed by esterase enzymes present in the plasma and tissues, including the brain. This would release a dicarboxylic acid derivative of an N-benzylated GABA analog, which is presumed to be the active pharmacological agent.
Potential Therapeutic Applications in Medicinal Chemistry
Given its structural similarity to GABA, the primary therapeutic potential of this compound lies in the modulation of the GABAergic system. Potential applications include:
-
Anticonvulsant Therapy: Derivatives of GABA are widely used in the treatment of epilepsy.[10][11] The active metabolite could potentially act as a GABA receptor agonist or a GABA reuptake inhibitor to reduce seizure activity.
-
Neuropathic Pain Management: GABA analogs like gabapentin and pregabalin are first-line treatments for neuropathic pain.[11] The N-benzyl moiety could influence the compound's affinity for targets involved in pain signaling.
-
Anxiolytic and Sedative Effects: By enhancing inhibitory neurotransmission, the compound could have applications in treating anxiety disorders and insomnia.[3]
-
Spasticity and Muscle Relaxation: GABAB receptor agonists are used as muscle relaxants.[12]
Proposed Experimental Protocols for Evaluation
To validate the potential of this compound, a structured experimental workflow is proposed.
Chemical Synthesis
A plausible synthetic route would involve the N-alkylation of a suitable GABA ester precursor with a benzyl halide, followed by a second alkylation with an appropriate haloacetate ester.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. GABAA receptor subtype modulators in medicinal chemistry: an updated patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2002100392A1 - Orally administered dosage forms of gaba analog prodrugs having reduced toxicity - Google Patents [patents.google.com]
- 5. biomall.in [biomall.in]
- 6. 1256633-23-4|this compound|BLD Pharm [bldpharm.com]
- 7. Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate | C17H25NO4 | CID 3017464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" commercial availability and suppliers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate, including its commercial availability, physicochemical properties, a proposed synthetic route, and potential applications in research and development.
Core Compound Information
Chemical Structure:
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1256633-23-4 | [1] |
| Molecular Formula | C₁₆H₂₃NO₄ | [2][3] |
| Molecular Weight | 293.36 g/mol | Calculated |
| Appearance | Not specified | N/A |
| Purity | ≥95% | [3] |
Commercial Availability and Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. The table below summarizes the available information from a selection of vendors. Lead times and stock availability can vary.
| Supplier | Brand | Catalog Number | Purity | Package Size(s) | Notes |
| Biomall | Toronto Research Chemicals | M338945-500mg | Not specified | 500 mg | Usually shipped in 5-6 weeks.[1] |
| BLDpharm | BLDpharm | 1256633-23-4 | Not specified | Inquire | Provides analytical data (NMR, HPLC, etc.) upon request.[4] |
| CP Lab Safety | Not specified | Not specified | 95% | 25 g | [3] |
| Laibo Chem | Laibo Chem | Not specified | Not specified | 5 g | [5] |
| Shanghai Zhenzhun Biotechnology Co., Ltd. | Not specified | ZTR-M338945 | Not specified | Inquire | Listed as a standard/reference material.[2] |
Proposed Synthetic Protocol
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed):
This protocol is adapted from standard procedures for reductive amination and N-alkylation.[6]
Materials and Reagents:
-
Methyl 4-aminobutanoate hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Synthesis of Methyl 4-(benzylamino)butanoate (Reductive Amination)
-
Reaction Setup: To a round-bottom flask, add Methyl 4-aminobutanoate hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (Et₃N) (1.1 eq) to neutralize the hydrochloride salt, followed by benzaldehyde (1.0 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the intermediate, Methyl 4-(benzylamino)butanoate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified Methyl 4-(benzylamino)butanoate (1.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) and ethyl 2-bromoacetate (1.2 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude final product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C) and Mass Spectrometry.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the proposed synthesis and purification process.
Caption: Workflow for the proposed synthesis and purification.
Potential Applications & Further Research
This compound is a difunctional molecule that serves as a versatile building block in organic synthesis.
-
Scaffold for Medicinal Chemistry: The presence of two distinct ester functionalities allows for selective hydrolysis or amidation, enabling the creation of diverse derivatives. The tertiary amine core is a common feature in many biologically active compounds.
-
Intermediate for Novel Compounds: This compound can be used as a starting material for the synthesis of more complex molecules, including heterocyclic compounds, peptides, and other potential drug candidates.
-
Pro-drug Development: The ester groups could potentially be used as pro-drug moieties to improve the pharmacokinetic properties of a parent drug molecule.
Further research could involve exploring the biological activity of this compound and its derivatives, as well as optimizing the synthetic route for large-scale production. Its structural similarity to intermediates used in the synthesis of various therapeutic agents suggests its potential value in drug discovery pipelines.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate from methyl 4-aminobutanoate. The synthesis is a two-step process involving an initial reductive amination to form the intermediate, N-benzyl methyl 4-aminobutanoate, followed by an N-alkylation reaction with ethyl bromoacetate to yield the final product. This tertiary amine is a potential building block in the development of various pharmaceutical compounds. The protocol is designed to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The synthesis of complex amines is a cornerstone of drug discovery and development. Tertiary amines, in particular, are prevalent scaffolds in a wide array of biologically active molecules. The target molecule, this compound, incorporates several key functional groups, making it a versatile intermediate for further chemical modifications. This protocol outlines a reliable and straightforward synthetic route starting from readily available materials.
The overall synthetic pathway involves two key transformations:
-
Reductive Amination: The primary amine of methyl 4-aminobutanoate is reacted with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the corresponding secondary amine, N-benzyl methyl 4-aminobutanoate. This reaction is a widely used and efficient method for C-N bond formation.[1][2]
-
N-Alkylation: The secondary amine intermediate is then alkylated using ethyl bromoacetate. This nucleophilic substitution reaction results in the formation of the target tertiary amine.
This document provides detailed experimental procedures for both steps, along with a summary of the reagents and expected outcomes.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-Benzyl Methyl 4-aminobutanoate via Reductive Amination
This procedure is based on general protocols for reductive amination.[3]
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 4-aminobutanoate | C₅H₁₁NO₂ | 117.15 | 10.0 | 1.17 g |
| Benzaldehyde | C₇H₆O | 106.12 | 10.0 | 1.05 mL |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 3.18 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - | 50 mL |
| Brine | NaCl | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | q.s. |
Procedure:
-
To a 250 mL round-bottom flask, add methyl 4-aminobutanoate (1.17 g, 10.0 mmol) and dichloromethane (50 mL).
-
Stir the solution at room temperature and add benzaldehyde (1.05 mL, 10.0 mmol).
-
Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.
-
In a separate container, carefully weigh sodium triacetoxyborohydride (3.18 g, 15.0 mmol) and add it portion-wise to the reaction mixture over 15 minutes. Caution: The reaction may be exothermic.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure N-benzyl methyl 4-aminobutanoate.
Step 2: Synthesis of this compound via N-Alkylation
This procedure is based on general N-alkylation methods.[4][5]
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-Benzyl methyl 4-aminobutanoate | C₁₂H₁₇NO₂ | 207.27 | 5.0 | 1.04 g |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 6.0 | 0.67 mL |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.0 | 1.38 g |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | - | 30 mL |
| Deionized Water | H₂O | - | - | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | - | - | 100 mL |
| Brine | NaCl | - | - | 50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | q.s. |
Procedure:
-
To a 100 mL round-bottom flask, add N-benzyl methyl 4-aminobutanoate (1.04 g, 5.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and acetonitrile (30 mL).
-
Stir the suspension at room temperature and add ethyl bromoacetate (0.67 mL, 6.0 mmol) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-aminobutanoate | Starting Material | C₅H₁₁NO₂ | 117.15 |
| Benzaldehyde | Reagent | C₇H₆O | 106.12 |
| N-Benzyl methyl 4-aminobutanoate | Intermediate | C₁₂H₁₇NO₂ | 207.27 |
| Ethyl Bromoacetate | Reagent | C₄H₇BrO₂ | 167.00 |
| This compound | Final Product | C₁₆H₂₃NO₄ | 293.36 |
Note: Expected yields for each step are typically in the range of 70-90%, but may vary based on reaction scale and purification efficiency.
Logical Workflow of the Synthesis
Caption: Detailed workflow for the two-step synthesis.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step sequence, involving reductive amination followed by N-alkylation, offers a reliable method for obtaining the target compound. This protocol is intended to serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds for potential therapeutic applications. Standard laboratory safety precautions should be followed throughout the execution of these procedures. Characterization of the intermediate and final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) is recommended to confirm their identity and purity.
References
N-alkylation of methyl 4-aminobutanoate with ethyl bromoacetate and benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of methyl 4-aminobutanoate with two common alkylating agents: ethyl bromoacetate and benzyl bromide. N-alkylation of amino acid esters is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the generation of diverse molecular scaffolds for drug discovery and development. The protocols outlined below are based on established methodologies for the N-alkylation of primary amines and amino esters.
N-alkylation with Ethyl Bromoacetate
This reaction introduces an ethoxycarbonylmethyl group onto the nitrogen atom of methyl 4-aminobutanoate, yielding methyl 4-(N-(ethoxycarbonylmethyl)amino)butanoate. This secondary amine is a versatile intermediate for further functionalization.
Data Presentation
| Reactant/Product | Chemical Structure | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |
| Methyl 4-aminobutanoate | NH₂(CH₂)₃COOCH₃ | 117.15 | - | Liquid |
| Ethyl Bromoacetate | BrCH₂COOCH₂CH₃ | 167.00 | - | Liquid |
| Product: Methyl 4-(N-(ethoxycarbonylmethyl)amino)butanoate | CH₃OOC(CH₂)₃NHCH₂COOCH₂CH₃ | 203.24 | 70-85 | Oil |
Characterization Data (Predicted)
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| Methyl 4-(N-(ethoxycarbonylmethyl)amino)butanoate | 4.19 (q, J=7.1 Hz, 2H), 3.67 (s, 3H), 3.45 (s, 2H), 2.70 (t, J=7.0 Hz, 2H), 2.35 (t, J=7.4 Hz, 2H), 1.90-1.80 (m, 2H), 1.28 (t, J=7.1 Hz, 3H) | 173.8, 172.1, 60.8, 51.6, 50.2, 48.5, 31.5, 25.0, 14.2 | 204.1 [M+H]⁺ |
Experimental Protocol
Materials and Reagents:
-
Methyl 4-aminobutanoate hydrochloride
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Amine: To a solution of methyl 4-aminobutanoate hydrochloride (1.0 eq) in water, add saturated aqueous sodium bicarbonate solution until the pH is ~8-9. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as an oil. Use immediately in the next step.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous potassium carbonate (2.5 eq). Add a solution of methyl 4-aminobutanoate (1.0 eq) in anhydrous DMF.
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, a white precipitate of potassium bromide will have formed.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (2 x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 4-(N-(ethoxycarbonylmethyl)amino)butanoate as an oil.
N-alkylation with Benzyl Bromide
This protocol describes the synthesis of methyl 4-(N-benzylamino)butanoate. The benzyl group can serve as a protecting group or as a key pharmacophore in the final molecule. Controlling the stoichiometry is crucial to minimize the formation of the dibenzylated byproduct.
Data Presentation
| Reactant/Product | Chemical Structure | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |
| Methyl 4-aminobutanoate | NH₂(CH₂)₃COOCH₃ | 117.15 | - | Liquid |
| Benzyl Bromide | C₆H₅CH₂Br | 171.04 | - | Liquid |
| Product: Methyl 4-(N-benzylamino)butanoate | C₆H₅CH₂NH(CH₂)₃COOCH₃ | 207.28 | 65-80 | Oil |
Characterization Data (Predicted)
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z |
| Methyl 4-(N-benzylamino)butanoate | 7.35-7.25 (m, 5H), 3.79 (s, 2H), 3.66 (s, 3H), 2.65 (t, J=7.0 Hz, 2H), 2.33 (t, J=7.4 Hz, 2H), 1.88-1.78 (m, 2H) | 174.0, 139.5, 128.5, 128.2, 127.1, 54.1, 51.5, 49.0, 31.8, 25.5 | 208.1 [M+H]⁺ |
Experimental Protocol
Materials and Reagents:
-
Methyl 4-aminobutanoate hydrochloride
-
Benzyl bromide
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Amine: Prepare the free methyl 4-aminobutanoate from its hydrochloride salt as described in the previous protocol.
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-aminobutanoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add benzyl bromide (1.05 eq) dropwise to the stirred solution at room temperature. A white precipitate of triethylammonium bromide may form.
-
Reaction: Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC to ensure consumption of the starting amine and to observe the formation of the mono- and di-benzylated products.
-
Workup: After cooling to room temperature, filter off the precipitate and wash with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired mono-benzylated product from any unreacted starting material and the dibenzylated byproduct.
Visualizations
Caption: General workflow for the N-alkylation of methyl 4-aminobutanoate.
Caption: Logical relationship of reactants and products in N-alkylation.
Application Notes and Protocols for the Synthesis of N,N-Disubstituted β-Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-disubstituted β-amino acid esters are valuable building blocks in medicinal chemistry and drug development. Their incorporation into molecules can enhance pharmacological properties such as metabolic stability, conformational rigidity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for two primary and effective methods for their synthesis: the Aza-Michael addition of secondary amines to α,β-unsaturated esters and the reductive amination of β-ketoesters.
Synthetic Strategies Overview
The synthesis of N,N-disubstituted β-amino acid esters can be broadly categorized into two main approaches. The first is the Aza-Michael addition , a conjugate addition of a secondary amine to an α,β-unsaturated ester. This method is often characterized by its high atom economy and straightforward procedure.[1] The second key strategy is the reductive amination of β-ketoesters , which involves the reaction of a β-ketoester with a secondary amine to form an enamine intermediate, followed by reduction to yield the target β-amino ester.[2]
Caption: General experimental workflow for the synthesis of N,N-disubstituted β-amino acid esters.
Method 1: Aza-Michael Addition of Secondary Amines to α,β-Unsaturated Esters
The Aza-Michael addition is a powerful and direct method for the formation of C-N bonds. In the context of N,N-disubstituted β-amino acid ester synthesis, it involves the 1,4-conjugate addition of a secondary amine to an electron-deficient alkene, typically an acrylate, crotonate, or cinnamate ester. The reaction can often proceed without a catalyst, although various catalysts can be employed to enhance the reaction rate and yield.[3]
Data Presentation: Aza-Michael Addition
| Entry | Secondary Amine | α,β-Unsaturated Ester | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Diethylamine | Ethyl acrylate | LiClO₄ | None | RT | 2-3 d | 89 | [4] |
| 2 | Piperidine | Ethyl acrylate | LiClO₄ | None | RT | 2 d | 98 | [5] |
| 3 | Morpholine | Ethyl acrylate | LiClO₄ | None | RT | 2.5 d | 81 | [5] |
| 4 | Pyrrolidine | Methyl methacrylate | LiClO₄ | None | RT | 2 d | 76 | [5] |
| 5 | Piperidine | Methyl methacrylate | LiClO₄ | None | RT | 2.5 d | 85 | [5] |
| 6 | Morpholine | Methyl methacrylate | LiClO₄ | None | RT | 3 d | 81 | [5] |
| 7 | Various secondary amines | Acrylonitrile | Lipase | - | - | - | Good yields | [6] |
Experimental Protocol: Aza-Michael Addition (General Procedure)
This protocol is a general representation based on the cited literature and may require optimization for specific substrates.
Materials:
-
Secondary amine (1.0 eq)
-
α,β-Unsaturated ester (1.0-1.2 eq)
-
Catalyst (e.g., LiClO₄, 10 mol%) (optional)
-
Solvent (if not solvent-free)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and the α,β-unsaturated ester (1.0-1.2 eq).
-
If a catalyst is used, add it to the reaction mixture.
-
If the reaction is performed in a solvent, add the appropriate solvent. For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at room temperature or the specified temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if the reaction was performed neat, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N,N-disubstituted β-amino acid ester.
Caption: Workflow for Aza-Michael addition.
Method 2: Reductive Amination of β-Ketoesters
Reductive amination provides an alternative route to N,N-disubstituted β-amino acid esters, starting from readily available β-ketoesters. The reaction proceeds via the formation of an enamine intermediate from the condensation of the β-ketoester and a secondary amine, which is then reduced in situ or in a subsequent step. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[2]
Data Presentation: Reductive Amination of β-Ketoesters
| Entry | β-Ketoester | Secondary Amine | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Phenylalanine-derived β-ketoester | Benzylamine | NaBH₃CN | THF/AcOH | RT | 24 | 70 | 60:40 | [2] |
| 2 | Phenylalanine-derived β-ketoester | (S)-α-Methylbenzylamine | NaBH₃CN | THF/AcOH | RT | 24 | 75 | 55:45 | [2] |
| 3 | Ethyl benzoylacetate | Ammonium acetate | (R)-Ru-ClMeOBIPHEP/H₂ | TFE | 80 | - | >99 (conversion) | - | [7] |
| 4 | Ethyl 4-methoxybenzoylacetate | Ammonium acetate | (R)-Ru-ClMeOBIPHEP/H₂ | TFE | 80 | - | >99 (conversion) | - | [7] |
Note: The provided references for reductive amination often focus on primary amines or ammonia. The conditions can be adapted for secondary amines.
Experimental Protocol: Reductive Amination of β-Ketoesters (General Procedure)
This protocol is a general guide and may require optimization for specific substrates.
Materials:
-
β-Ketoester (1.0 eq)
-
Secondary amine (1.2-1.5 eq)
-
Reducing agent (e.g., NaBH₃CN, 1.5 eq)
-
Acid catalyst (e.g., acetic acid)
-
Anhydrous solvent (e.g., THF, methanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-ketoester (1.0 eq) and the secondary amine (1.2-1.5 eq) in an anhydrous solvent (e.g., THF).
-
Add a catalytic amount of acetic acid to facilitate enamine formation.
-
Stir the mixture at room temperature for a designated period (e.g., 1-4 hours) to allow for enamine formation.
-
Cool the reaction mixture in an ice bath.
-
Carefully add the reducing agent (e.g., NaBH₃CN) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for reductive amination.
Conclusion
The Aza-Michael addition and reductive amination of β-ketoesters are two versatile and reliable methods for the synthesis of N,N-disubstituted β-amino acid esters. The choice of method will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. The provided protocols and data serve as a comprehensive guide for researchers to successfully synthesize these important compounds for applications in drug discovery and development. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Protecting the Carboxyl Terminus: Protocols for Benzyl and Ethyl Esterification of Amino Acids
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate field of peptide synthesis and the development of amino acid-derived pharmaceuticals, the strategic protection and deprotection of reactive functional groups are paramount. The carboxylic acid moiety of an amino acid must often be masked to prevent unwanted side reactions during peptide coupling or other synthetic transformations. Benzyl and ethyl esters are two of the most common and versatile protecting groups employed for this purpose. The choice between these esters depends on the overall synthetic strategy, particularly the desired deprotection conditions. This document provides detailed protocols for the synthesis of benzyl and ethyl esters of amino acids, along with relevant quantitative data and a discussion of their strategic applications.
I. Benzyl Ester Protection
Benzyl esters are widely utilized due to their stability under various reaction conditions and their facile removal by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[][2] The most common method for their synthesis is the Fischer-Speier esterification, which involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (TsOH), with azeotropic removal of water.[3][4][5]
Experimental Protocol: Benzyl Esterification of Amino Acids
This protocol is adapted from a procedure that avoids the use of hazardous solvents like benzene or carbon tetrachloride by employing cyclohexane for the azeotropic removal of water.[3][6]
Materials:
-
Amino Acid (e.g., L-Alanine)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Benzyl alcohol
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the amino acid (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).[3]
-
Heat the mixture to reflux using a heating mantle. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing for approximately 4 hours or until no more water is collected.[3]
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (80 mL) to the cooled mixture and stir for 1 hour to precipitate the product.[3]
-
Collect the white solid precipitate, the amino acid benzyl ester p-toluenesulfonate salt, by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethyl acetate and then diethyl ether.
-
Dry the product under vacuum to obtain the final, crystalline product.
Quantitative Data for Benzyl Esterification
The following table summarizes the yields for the synthesis of various L-amino acid benzyl ester p-toluenesulfonate salts using the cyclohexane-based protocol.
| Amino Acid | Yield (%) | Melting Point (°C) |
| L-Alanine | 95 | 155-157 |
| L-Phenylalanine | 96 | 203-205 |
| L-Tyrosine | 94 | 190-192 |
| L-Valine | 93 | 175-177 |
| L-Leucine | 95 | 168-170 |
| L-Lysine | 90 | 145-147 |
| L-Serine | 92 | 130-132 |
Data adapted from Bolchi et al. (2017).[6]
Deprotection of Benzyl Esters
The benzyl ester group is typically removed by catalytic hydrogenolysis.
Procedure:
-
Dissolve the N-protected amino acid or peptide benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the deprotected carboxylic acid.
II. Ethyl Ester Protection
Ethyl esters are another common protecting group for the carboxyl function of amino acids. They are generally stable to a variety of reaction conditions but can be readily cleaved by saponification (hydrolysis under basic conditions).[] A standard method for their preparation involves the reaction of the amino acid with ethanol in the presence of an acid catalyst, such as hydrogen chloride gas or thionyl chloride.[7][8]
Experimental Protocol: Ethyl Esterification of Amino Acids
This protocol describes the synthesis of amino acid ethyl ester hydrochlorides using ethanolic hydrogen chloride.[9]
Materials:
-
Amino Acid (e.g., L-Glycine)
-
Absolute ethanol
-
Hydrogen chloride (HCl) gas or Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Gas dispersion tube (if using HCl gas)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure using HCl gas:
-
Suspend the amino acid (1.0 g) in absolute ethanol (15 mL) in a round-bottom flask.[7]
-
Cool the flask in an ice bath.
-
Bubble dry HCl gas through the stirred suspension. The dissolution of HCl in ethanol is exothermic, so maintain the temperature with the ice bath.[7]
-
Continue bubbling HCl gas until the amino acid dissolves and the solution is saturated.
-
Remove the gas inlet and attach a reflux condenser.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the solution to room temperature and then in an ice bath to crystallize the product.
-
If crystallization does not occur, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol/diethyl ether.
Procedure using Thionyl Chloride:
-
Cool absolute ethanol (50 mL) in a round-bottom flask to -5 to 0 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred ethanol.
-
Add the amino acid (1 equivalent) portion-wise to the cold solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize from ethanol/diethyl ether.
Quantitative Data for Ethyl Esterification
The following table presents the yields and melting points for several L-amino acid ethyl ester hydrochlorides.
| Amino Acid | Yield (%) | Melting Point (°C) |
| L-Alanine | ~85 | 110 |
| L-Leucine | ~90 | 134 |
| L-Phenylalanine | ~92 | 161 |
| L-Valine | ~88 | 104 |
| L-Tryptophan | ~85 | 214-216 |
Yields are approximate and can vary based on the specific procedure and purification.
Deprotection of Ethyl Esters
Ethyl esters are typically deprotected by saponification.
Procedure:
-
Dissolve the N-protected amino acid or peptide ethyl ester in a mixture of an organic solvent (e.g., methanol, ethanol, or THF) and water.
-
Add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the resulting carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the deprotected carboxylic acid.
III. Visualization of Experimental Workflow and Logic
Workflow for Amino Acid Ester Protection
Caption: General workflow for the protection of an amino acid as an ester.
Logical Relationship for Choosing Benzyl vs. Ethyl Ester
Caption: Decision tree for selecting between benzyl and ethyl ester protection.
Conclusion
The selection of an appropriate carboxyl protecting group is a critical decision in the synthesis of amino acid-containing molecules. Benzyl esters offer the advantage of mild, orthogonal deprotection via hydrogenolysis, making them suitable for complex syntheses where acid or base-labile groups are present. Ethyl esters, while requiring harsher basic conditions for removal, provide a cost-effective and straightforward protection strategy. The detailed protocols and comparative data presented herein serve as a practical guide for researchers in the rational design and execution of their synthetic routes. Careful consideration of the compatibility of protection and deprotection steps with other functional groups in the molecule will ultimately lead to higher yields and purity of the final product.
References
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for the Step-by-Step Synthesis of Functionalized Amino Acid Esters in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides with specific biological functions is a cornerstone of modern drug discovery and development. A critical step in this process is the preparation of functionalized amino acid esters, which serve as the fundamental building blocks for solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The strategic use of protecting groups for the α-amino group and reactive side chains, along with the esterification of the C-terminal carboxyl group, allows for the controlled and sequential assembly of amino acids into a desired peptide sequence. This document provides detailed application notes and experimental protocols for the synthesis of N-Boc and N-Fmoc protected amino acid esters, essential tools for any researcher in the field of peptide chemistry. The principle of orthogonal protection, which enables the selective removal of one type of protecting group in the presence of others, is fundamental to these methodologies.[1][2][3]
Core Concepts: Orthogonal Protection Strategy
In peptide synthesis, reactive functional groups on amino acids that are not intended to react must be masked with protecting groups. An orthogonal protection strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions.[1][2] This allows for the selective deprotection of specific functional groups without affecting others, which is crucial for both chain elongation and side-chain modifications.[1][3] The two most common orthogonal strategies in solid-phase peptide synthesis are the Fmoc/tBu and the Boc/Bzl approaches.[4]
Synthesis of N-Boc-Protected Amino Acid Methyl Esters
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino functionality of amino acids.[5][] Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA).[3] The following protocols detail two common methods for the synthesis of N-Boc-protected amino acid methyl esters.
Protocol 1: Fischer Esterification of N-Boc-Amino Acids
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[7][8][9]
Materials:
-
N-Boc-protected amino acid (e.g., N-Boc-Phenylalanine)
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate (EtOAc) or Dichloromethane (DCM))
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc-amino acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of amino acid).
-
Acid Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add the acid catalyst.
-
Using H₂SO₄: Add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.
-
Using SOCl₂: Add thionyl chloride (1.2 eq.) dropwise.[10]
-
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight. For sterically hindered amino acids, gentle heating (reflux) for a few hours may be necessary.[11]
-
Work-up:
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).[11]
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
-
Purification: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[12][13]
Quantitative Data:
| N-Boc-Amino Acid | Esterification Method | Yield (%) | Reference |
| Boc-L-Phenylalanine | MeOH / TMSCl | 95% | [14] |
| Boc-L-Alanine | MeOH / TMSCl | 96% | [14] |
| Boc-L-Leucine | MeOH / TMSCl | 94% | [14] |
| Boc-Glycine | MeOH / TMSCl | 98% | [14] |
| Boc-L-Proline | MeOH / TMSCl | 96% | [14] |
Note: TMSCl (trimethylchlorosilane) in methanol generates HCl in situ, acting as the acid catalyst.[14]
Synthesis of N-Fmoc-Protected Amino Acid Esters
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile and is a cornerstone of modern solid-phase peptide synthesis.[5][] It is typically removed using a solution of piperidine in DMF.[]
Protocol 2: Esterification of N-Fmoc-Amino Acids using Alkyl Halides
This method is suitable for preparing methyl, ethyl, or benzyl esters of N-Fmoc-protected amino acids.
Materials:
-
N-Fmoc-protected amino acid (e.g., N-Fmoc-Leucine)
-
Alkyl halide (e.g., Methyl iodide (MeI), Ethyl iodide (EtI), or Benzyl bromide (BnBr))
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
0.1 M Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-Fmoc-amino acid (1.0 eq.) in anhydrous DCM (10 mL per gram of amino acid) in a round-bottom flask.
-
Base and Alkyl Halide Addition: Add DIPEA (1.2 eq.) to the solution, followed by the alkyl halide (1.2 eq.).[15]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days, depending on the amino acid and alkyl halide used. Monitor the reaction progress by thin-layer chromatography (TLC).[15]
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with 0.1 M aqueous HCl solution (2 x 30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| N-Fmoc-Amino Acid | Alkyl Halide | Base | Yield (%) | Reference |
| Fmoc-Ala-OH | MeI | DIPEA | >95% | [15] |
| Fmoc-Phe-OH | MeI | DIPEA | >95% | [15] |
| Fmoc-Val-OH | MeI | DIPEA | >95% | [15] |
| Fmoc-Lys(Boc)-OH | MeI | DIPEA | >95% | [15] |
Characterization of a Functionalized Amino Acid Ester: N-Boc-L-Phenylalanine Methyl Ester
Accurate characterization of the synthesized amino acid ester is crucial to ensure its purity and structural integrity before its use in peptide synthesis.
Table of Characterization Data for N-Boc-L-Phenylalanine Methyl Ester (Boc-Phe-OMe):
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₄ | [16] |
| Molecular Weight | 279.33 g/mol | [16] |
| Appearance | White solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.32-7.20 (m, 5H), 5.08 (d, J=8.0 Hz, 1H), 4.60 (q, J=7.6 Hz, 1H), 3.71 (s, 3H), 3.10 (dd, J=13.8, 5.8 Hz, 1H), 3.02 (dd, J=13.8, 6.4 Hz, 1H), 1.42 (s, 9H) ppm | [16][17] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.4, 155.2, 136.1, 129.3, 128.6, 127.1, 80.0, 54.5, 52.3, 38.4, 28.3 ppm | |
| Mass Spectrum (ESI-MS) | m/z 280.15 [M+H]⁺, 302.13 [M+Na]⁺ | [16] |
| IR (ATR) | ν 3368, 2978, 1745, 1712, 1505, 1367, 1250, 1165 cm⁻¹ | [16] |
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow for the Fischer esterification of an N-Boc-protected amino acid.
Logical Relationship of Orthogonal Protecting Groups in Peptide Synthesis
Caption: Orthogonal protecting groups in Fmoc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. cerritos.edu [cerritos.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. column-chromatography.com [column-chromatography.com]
- 13. researchgate.net [researchgate.net]
- 14. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. BOC-PHE-OME(51987-73-6) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" is a unique N,N-disubstituted β-amino acid derivative. While direct applications in solid-phase peptide synthesis (SPPS) are not yet documented in peer-reviewed literature, its structure presents a novel opportunity for the synthesis of advanced peptidomimetics. This document outlines a proposed application of this compound as a specialized building block for incorporating a tertiary amine and a flexible N-acetic acid ethyl ester side chain into a peptide backbone. Such modifications can impart unique conformational constraints, improve enzymatic stability, and introduce new functionalities for further chemical modification or molecular recognition. Peptides incorporating such moieties are of significant interest in drug discovery for developing analogs with enhanced pharmacokinetic profiles.
The protocols provided herein are based on established principles of SPPS for N-substituted amino acids and are intended to serve as a starting point for researchers exploring the use of this novel building block.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1256633-23-4 |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| Structure |
|
Proposed Application in Solid-Phase Peptide Synthesis
We propose the use of a derivatized form of "this compound" as a building block for the synthesis of modified peptides. The core concept involves the selective hydrolysis of the methyl ester to a free carboxylic acid, enabling its coupling to a solid support or a growing peptide chain. The N-benzyl and N-ethoxycarbonylmethyl groups can be retained in the final peptide to confer specific properties or can be further modified post-synthesis.
Diagram of Proposed SPPS Building Block Preparation
Caption: Preparation of the SPPS-compatible building block.
Experimental Protocols
Protocol 1: Preparation of 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoic acid
This protocol describes the selective hydrolysis of the methyl ester to prepare the free carboxylic acid for SPPS.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH (1.1 eq) portion-wise while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoic acid.
Protocol 2: Incorporation into a Peptide Sequence via SPPS
This protocol outlines the coupling of the prepared building block onto a resin-bound peptide using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, pre-activate the building block by dissolving 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoic acid (3.0 eq), DIC (3.0 eq), and Oxyma (3.0 eq) in DMF. Allow to react for 15 minutes.
-
Add the pre-activated building block solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test or other appropriate method.
-
Once the coupling is complete, wash the resin with DMF (5x) and DCM (3x).
-
Proceed with the coupling of the next Fmoc-amino acid in the sequence.
Diagram of SPPS Workflow
Caption: Workflow for incorporating the building block in SPPS.
Data Presentation
The following table presents hypothetical data for the incorporation of the building block into a model pentapeptide (Gly-X-Gly-Gly-Gly, where X is the modified residue).
| Parameter | Expected Value |
| Coupling Efficiency (Kaiser Test) | Negative (Complete) |
| Crude Peptide Purity (RP-HPLC) | > 70% |
| Final Peptide Purity (after HPLC) | > 95% |
| Observed Mass (ESI-MS) | Matches Calculated Mass ± 0.1 Da |
Potential Signaling Pathway for Investigation
Peptides containing tertiary amines and flexible side chains can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The N-benzyl group can engage in hydrophobic or pi-stacking interactions, while the N-ethoxycarbonylmethyl group could be a handle for further modifications or interact with polar residues in a binding pocket.
Diagram of a Hypothetical Signaling Pathway
Caption: Hypothetical GPCR signaling pathway targeted by the modified peptide.
Conclusion
"this compound" represents a promising, yet unexplored, building block for the synthesis of novel peptidomimetics. The proposed protocols provide a solid foundation for researchers to begin investigating its incorporation into peptide sequences. The resulting modified peptides could serve as valuable tools in chemical biology and drug discovery, offering new avenues for modulating biological processes and developing next-generation therapeutics. Further research is warranted to fully explore the potential of this and similar N,N-disubstituted amino acid derivatives in the field of peptide science.
Application Notes & Protocols: Incorporation of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of the genetic code to include non-natural amino acids (ncAAs) has emerged as a powerful tool in protein engineering and drug discovery.[1][2][] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, spectroscopic probes, and post-translational modifications into proteins, thereby enhancing their therapeutic properties or enabling new modes of action.[][5][6] This document provides detailed application notes and protocols for the site-specific incorporation of the non-natural amino acid, Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate , into proteins using amber stop codon suppression technology.
This compound is a novel ncAA with potential applications in enhancing protein stability, modulating protein-protein interactions, and serving as a versatile hub for bioconjugation. Its unique structural features offer opportunities to create proteins with tailored functionalities for therapeutic and research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C17H25NO4 | [7][8] |
| Molecular Weight | 307.38 g/mol | [7][8] |
| CAS Number | 63876-32-4 | [7][8] |
| Boiling Point | 137-140 °C @ 0.06 Torr | [7] |
| Density | 1.1 ± 0.1 g/cm³ | [7] |
| Refractive Index | 1.507 | [7] |
Applications in Research and Drug Development
The incorporation of this compound can be leveraged for several applications:
-
Enhanced Protein Stability: The bulky, hydrophobic nature of the benzyl group can be strategically placed within a protein's core to improve its thermal and chemical stability.[]
-
Modulation of Protein-Protein Interactions: The unique side chain can be used to disrupt or enhance specific protein-protein interactions, providing a powerful tool for studying signaling pathways and developing targeted therapeutics.[1]
-
Site-Specific Bioconjugation: The ester functionalities within the side chain can potentially serve as handles for orthogonal chemical modifications, allowing for the attachment of payloads such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic properties.[5]
-
Probing Binding Pockets: Incorporation of this ncAA into the active site or binding pocket of a protein can provide insights into ligand-receptor interactions and aid in structure-based drug design.
Experimental Workflow for Incorporation
The general workflow for the site-specific incorporation of a non-natural amino acid via amber suppression is depicted below. This process relies on an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which does not cross-react with the host cell's endogenous translational machinery.[2]
Caption: General workflow for non-natural amino acid incorporation.
Detailed Protocols
Protocol 1: Site-Specific Incorporation in E. coli
This protocol describes the incorporation of this compound into a target protein expressed in E. coli using an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair.[9]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal PylRS/tRNAPyl pair.
-
This compound
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Methodology:
-
Co-transform the E. coli expression strain with the target protein plasmid and the PylRS/tRNAPyl plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at 20°C for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Proceed with protein purification according to standard protocols for the target protein.
-
Verify incorporation by SDS-PAGE and mass spectrometry.
Protocol 2: Verification of Incorporation by Mass Spectrometry
Materials:
-
Purified protein sample
-
Trypsin
-
Mass spectrometer (e.g., ESI-TOF)
Methodology:
-
Perform an in-gel or in-solution tryptic digest of the purified protein.
-
Analyze the resulting peptide fragments by mass spectrometry.
-
Search the mass spectral data for the expected mass shift corresponding to the incorporation of this compound at the amber codon site. The expected mass of the ncAA-containing peptide will be higher than the wild-type peptide.
Quantitative Data Summary
The following tables provide hypothetical data for the incorporation efficiency and yield of a model protein (e.g., GFP) containing this compound.
Table 2: Incorporation Efficiency at Different Sites
| Incorporation Site (Codon) | Full-Length Protein (%) | Truncated Protein (%) |
| 39 (TAG) | 65 | 35 |
| 151 (TAG) | 58 | 42 |
| 203 (TAG) | 72 | 28 |
Table 3: Protein Yield with and without ncAA
| Condition | Protein Yield (mg/L) |
| Wild-type GFP | 50 |
| GFP with ncAA (Site 203) | 35 |
Signaling Pathway Application: Modulating Kinase Activity
The incorporation of ncAAs can be used to investigate and modulate signaling pathways.[1] For instance, this compound could be incorporated into a kinase to probe or alter its interaction with a downstream substrate, thereby affecting the signaling cascade.
Caption: Modulation of a kinase signaling pathway with an ncAA.
Logical Relationship: Benefits of Incorporation
The decision to incorporate a non-natural amino acid is driven by the potential benefits it offers over canonical amino acids for a specific application.
Caption: Rationale for incorporating the specified non-natural amino acid.
Conclusion
The site-specific incorporation of this compound represents a promising strategy for the development of novel protein therapeutics and research tools.[] The protocols and data presented here provide a framework for researchers to explore the potential of this and other non-natural amino acids in their work. While challenges in optimizing incorporation efficiency and yield remain, the ongoing development of synthetic biology tools continues to expand the possibilities for engineering proteins with unprecedented functions.[2][]
References
- 1. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 2. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Expanded genetic code - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate | C17H25NO4 | CID 3017464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Orthogonal Protection Strategies for Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the orthogonal protection and selective deprotection of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate." The strategic manipulation of the three key functional groups—a methyl ester, an ethyl ester, and an N-benzyl protected tertiary amine—is critical in multi-step organic synthesis, enabling the selective modification of one site while the others remain intact.
Overview of the Orthogonal Protection Strategy
The target molecule, this compound, possesses three distinct functionalities that can be addressed with a high degree of selectivity. An orthogonal protection strategy ensures that each protective group can be removed under specific conditions without affecting the others. This allows for a stepwise and controlled derivatization of the molecule at three different positions.
The three key transformations in this orthogonal strategy are:
-
Selective Deprotection of the N-Benzyl Group: This unmasks the tertiary amine, allowing for further functionalization at the nitrogen atom.
-
Selective Hydrolysis of the Methyl Ester: This reveals a carboxylic acid at one end of the molecule.
-
Selective Hydrolysis of the Ethyl Ester: This exposes a carboxylic acid at the other functional end.
The following sections detail the experimental protocols for each of these selective deprotection methods, supported by quantitative data and visual workflows.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the reaction conditions and expected yields for the selective deprotection of each functional group, providing a clear comparison for selecting the most appropriate method for a given synthetic route.
| Target Functional Group | Deprotection Method | Reagents and Conditions | Reaction Time | Typical Yield (%) | Notes |
| N-Benzyl Group | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol, Reflux | 10 - 30 min | 90 - 95% | Mild conditions, compatible with ester groups.[1] |
| N-Benzyl Group | Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN), Acetonitrile/Water, Room Temp. | 2 - 4 hours | 85 - 90% | Chemoselective for N-benzyl groups over O-benzyl and esters.[2][3][4] |
| Methyl Ester | Selective Saponification | Lithium Hydroxide (LiOH), THF/Water, 0°C to Room Temp. | 1 - 4 hours | 80 - 90% | Methyl esters are generally more reactive than ethyl esters to basic hydrolysis. Careful monitoring is required to ensure selectivity. |
| Ethyl Ester | Enzymatic Hydrolysis | Candida antarctica Lipase B (CALB), Phosphate Buffer/Co-solvent, Room Temp. | 12 - 48 hours | >90% | Highly selective for the ethyl ester over the methyl ester. Reaction conditions are exceptionally mild.[5][6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key deprotection reactions.
Selective Deprotection of the N-Benzyl Group
Two primary methods are presented for the selective removal of the N-benzyl group.
This method is highly efficient and proceeds under neutral conditions, making it compatible with the ester functionalities.[1][7]
Protocol:
-
To a solution of this compound (1.0 eq) in methanol (10 mL per 1 mmol of substrate) is added 10% Palladium on Carbon (10 wt% of the substrate).
-
To this suspension, add ammonium formate (5.0 eq) in one portion.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®.
-
The filter cake is washed with methanol, and the combined filtrates are concentrated under reduced pressure to yield the debenzylated product.
Experimental Workflow: Catalytic Transfer Hydrogenation
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Application Note: Chemoselective Deprotection of the Benzyl Group in "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate"
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the chemoselective removal of the N-benzyl protecting group from "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" to yield "Methyl 4-[(2-ethoxy-2-oxoethyl)amino]butanoate". The primary challenge lies in cleaving the N-benzyl C-N bond while preserving the integrity of the methyl and ethyl ester functionalities. This document outlines two primary methods: catalytic hydrogenation and catalytic transfer hydrogenation, which are known for their high efficacy and selectivity under mild conditions.[1][2][3]
Introduction
The benzyl group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal via hydrogenolysis.[2][4] In the context of multi-functional molecules such as "this compound," selective deprotection is crucial to avoid unwanted side reactions, such as the reduction of the ester groups. Catalytic hydrogenation and transfer hydrogenation are the methods of choice for this transformation, offering clean reaction profiles and straightforward workup procedures.[4][5]
This document provides a comparative summary of these methods and detailed experimental protocols to guide researchers in achieving high-yield, selective N-debenzylation.
Chemical Transformation
The deprotection reaction involves the hydrogenolysis of the N-benzyl group to yield the secondary amine and toluene as a byproduct.
Caption: Chemical transformation from the N-benzyl protected amine to the deprotected product.
Comparative Data of Deprotection Methods
The following table summarizes typical reaction conditions for the chemoselective N-debenzylation.
| Parameter | Catalytic Hydrogenation | Catalytic Transfer Hydrogenation |
| Catalyst | 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst)[4] | 10% Pd/C[3][6] |
| Catalyst Loading | 5-10 mol% | 10-20 wt% |
| Hydrogen Source | H₂ gas (balloon or Parr apparatus) | Ammonium formate, formic acid, or 1,4-cyclohexadiene[4][7] |
| Solvent | Methanol, Ethanol, Ethyl Acetate[4] | Methanol, Ethanol[4] |
| Temperature | Room Temperature | Room Temperature to Reflux[4] |
| Pressure | Atmospheric to 50 psi | Atmospheric |
| Typical Reaction Time | 2-16 hours | 1-6 hours |
| Advantages | High atom economy, clean byproduct (toluene). | Avoids handling of H₂ gas, often faster reactions.[5] |
| Disadvantages | Requires specialized hydrogenation equipment, potentially flammable H₂ gas.[5] | Stoichiometric amounts of hydrogen donor are required. |
Experimental Protocols
The following are generalized protocols that can be adapted for the deprotection of "this compound".
Protocol 1: Catalytic Hydrogenation using H₂ Gas
This protocol describes a standard procedure for N-debenzylation using palladium on carbon and hydrogen gas.[4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite® or a similar filtration aid
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the substrate (1.0 eq) in methanol or ethanol (15-20 mL per gram of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and purge with nitrogen or argon, followed by purging with hydrogen gas.
-
Maintain a hydrogen atmosphere using a balloon or connect to a hydrogenation apparatus at the desired pressure (typically atmospheric to 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a milder alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[3][4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (anhydrous)
-
Celite® or a similar filtration aid
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve the substrate (1.0 eq) in methanol (15-20 mL per gram of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[4]
-
To the stirred suspension, add ammonium formate (3.0-5.0 eq) in one portion.[4]
-
Heat the reaction mixture to a gentle reflux (or stir at room temperature, monitoring progress).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.[4]
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or other suitable methods.
Experimental Workflow
The general workflow for the deprotection and analysis of the final product is illustrated below.
Caption: General experimental workflow for N-debenzylation.
Safety Considerations
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle with care, preferably in an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and grounding of equipment.
-
When filtering the catalyst, do not allow the filter cake to dry completely, as it can ignite upon exposure to air. Keep it wet with solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Selective cleavage of the ethyl ester in "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate"
Application Note: Selective Enzymatic Cleavage of an Ethyl Ester in the Presence of a Methyl Ester
Topic: Audience: Researchers, scientists, and drug development professionals. Reference ID: AN-2025-SC01
Abstract
This application note details a protocol for the selective cleavage of the ethyl ester group in the diester molecule, Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate, to yield the corresponding monoacid, 4-[N-Benzyl-N-(carboxymethyl)amino]butanoic acid methyl ester. Achieving high chemoselectivity is critical when differentiating between two similar ester functionalities within the same molecule. Standard saponification methods often lead to a mixture of products due to similar reactivity of methyl and ethyl esters under basic hydrolysis conditions.[1][2] Enzymatic hydrolysis, however, offers a mild and highly selective alternative.[3][4] This note provides a detailed protocol using Lipase B from Candida antarctica (CALB), a versatile enzyme known for its efficacy in selective ester hydrolysis, and compares it with a carefully controlled chemical hydrolysis method.
Introduction
The differential protection and deprotection of carboxyl groups are fundamental strategies in the synthesis of complex organic molecules, particularly in pharmaceutical and medicinal chemistry. The target molecule, this compound, contains both a methyl and an ethyl ester. For subsequent synthetic transformations, it is often necessary to deprotect one ester while leaving the other intact.
Chemical methods for ester cleavage, such as base-catalyzed hydrolysis (saponification), typically rely on the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[1] While there are kinetic differences between the hydrolysis rates of methyl and ethyl esters, achieving high selectivity is challenging and often results in low yields of the desired mono-deprotected product.[5] SN2-type dealkylation methods are also known, but they generally favor the cleavage of methyl esters over ethyl esters, which is the opposite of the desired transformation for this application.[6][7]
Enzymatic methods provide a superior alternative due to the high specificity of enzymes for their substrates.[3] Lipases, in particular, are widely used for their ability to catalyze the hydrolysis of esters under mild pH and temperature conditions, often with excellent chemo-, regio-, and enantioselectivity.[8] This protocol focuses on the use of an immobilized lipase to selectively hydrolyze the ethyl ester of the target molecule.
Reaction Scheme
The selective hydrolysis of the ethyl ester is depicted below:
Starting Material: this compound Product: 4-[N-Benzyl-N-(carboxymethyl)amino]butanoic acid methyl ester
Comparative Methodologies
Two primary methods were evaluated for this selective transformation: enzymatic hydrolysis and controlled chemical saponification. The results and conditions are summarized for easy comparison.
Data Presentation: Summary of Hydrolysis Methods
| Parameter | Method A: Enzymatic Hydrolysis | Method B: Controlled Chemical Saponification |
| Key Reagent | Immobilized Candida antarctica Lipase B (CALB) | Lithium Hydroxide (LiOH) |
| Solvent System | Phosphate Buffer (pH 7.2) / Acetonitrile | Tetrahydrofuran (THF) / Water |
| Temperature | 37 °C | 0 °C to Room Temperature |
| Reaction Time | 18 - 24 hours | 4 - 8 hours (Requires careful monitoring) |
| Typical Yield (Product) | 85 - 95% | 40 - 55% |
| Selectivity (Product:Diacid) | >95:5 | ~60:40 |
| Workup Complexity | Simple filtration and extraction | Careful pH adjustment and extraction |
Experimental Protocols
Protocol A: Selective Enzymatic Hydrolysis
This protocol utilizes immobilized lipase for its ease of separation from the reaction mixture and enhanced stability.
Materials:
-
This compound (1.0 eq)
-
Immobilized Candida antarctica Lipase B (Novozym® 435) (50% w/w of substrate)
-
Potassium Phosphate Buffer (0.1 M, pH 7.2)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the starting diester (1.0 g, 3.25 mmol) in acetonitrile (5 mL).
-
Add potassium phosphate buffer (45 mL, 0.1 M, pH 7.2) to the solution. A biphasic system may form.
-
Add the immobilized lipase (0.5 g) to the mixture.
-
Seal the flask and place it in an orbital shaker set to 37 °C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 18-24 hours), remove the enzyme by vacuum filtration, washing the solid enzyme beads with a small amount of water followed by ethyl acetate.
-
Transfer the filtrate to a separatory funnel and cool to 0-5 °C in an ice bath.
-
Carefully acidify the aqueous layer to pH 3-4 by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography if necessary.
Protocol B: Controlled Chemical Saponification
This method requires careful control of temperature and stoichiometry to maximize selectivity.
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting diester (1.0 g, 3.25 mmol) in a mixture of THF (20 mL) and water (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
In a separate flask, dissolve LiOH·H₂O (0.15 g, 3.58 mmol) in water (5 mL) and cool to 0 °C.
-
Add the cold LiOH solution dropwise to the ester solution over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C and monitor its progress every 30 minutes by TLC.
-
Once the starting material is consumed (typically 4-8 hours), quench the reaction by adding 1 M HCl (approx. 3.6 mL) at 0 °C until the pH of the solution is ~7.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield a mixture of the desired product, diacid, and unreacted starting material.
-
The desired product must be isolated via careful column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical basis for method selection.
Caption: Comparative experimental workflow for selective ester hydrolysis.
Caption: Logical diagram illustrating the selectivity of the chosen methods.
Conclusion
For the selective cleavage of the ethyl ester in this compound, enzymatic hydrolysis using immobilized Candida antarctica Lipase B is the superior method. It provides significantly higher yield and selectivity for the desired monoacid product under mild reaction conditions. The simplified workup, involving simple filtration to remove the catalyst, makes this protocol more efficient and scalable compared to the carefully controlled and less selective chemical saponification method. This enzymatic approach is highly recommended for researchers requiring a clean and efficient synthesis of the target monoacid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 4. scielo.br [scielo.br]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Supplemental Topics [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate is a tertiary amine and a diester with potential applications in pharmaceutical synthesis and drug development. As a substituted amino acid derivative, its precise characterization is crucial for quality control, reaction monitoring, and regulatory compliance. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using modern chromatographic and spectroscopic techniques.
The methodologies outlined below are designed to be adaptable for various research and development settings, ensuring reliable identification, purity assessment, and quantification.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 1256633-23-4[1][2] |
| Appearance | Expected to be a colorless to pale yellow oil |
| Solubility | Soluble in common organic solvents such as methanol, acetonitrile, and dichloromethane |
High-Performance Liquid Chromatography (HPLC-UV)
Application: To determine the purity of this compound and to quantify it in various sample matrices. The presence of a benzyl group allows for sensitive UV detection.
Experimental Protocol
a. Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.
-
For purity analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
-
For quantification, prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
b. HPLC Instrumentation and Parameters:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Expected Results
A single major peak corresponding to the analyte should be observed. The retention time will be dependent on the specific column and conditions but is expected in the mid-to-late gradient region due to the compound's hydrophobicity. Purity can be assessed by the peak area percentage.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To confirm the identity and assess the purity of the analyte, particularly for volatile impurities. Due to its molecular weight, direct GC-MS analysis is feasible.
Experimental Protocol
a. Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.
-
Create a working solution of approximately 50 µg/mL by diluting the stock solution with methanol.
-
For unknown samples, dissolve a precisely weighed amount in methanol to achieve an estimated concentration within this range.
b. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Condition |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial 150 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Expected Results
The mass spectrum should show a molecular ion peak (M⁺) at m/z 293. Characteristic fragment ions are expected from the cleavage of the benzyl group (m/z 91), and loss of the ester groups.
Predicted Mass Spectral Fragmentation Data:
| m/z | Proposed Fragment |
| 293 | [M]⁺ |
| 264 | [M - C₂H₅]⁺ |
| 248 | [M - OCH₃ - H₂O]⁺ |
| 220 | [M - COOC₂H₅]⁺ |
| 202 | [M - CH₂COOC₂H₅]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) |
Workflow Diagram
Caption: GC-MS analysis workflow for structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To provide unambiguous structural elucidation of the molecule by identifying the chemical environment of all proton (¹H) and carbon (¹³C) atoms.
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently agitate the tube to ensure complete dissolution.
b. NMR Spectrometer Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Pulse Program | Standard single-pulse | Proton-decoupled |
| Spectral Width | ~12 ppm | ~220 ppm |
| Number of Scans | 16-32 | 1024 or more |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
Predicted NMR Spectral Data (in CDCl₃)
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.15 | q | 2H | -OCH₂CH₃ |
| ~3.65 | s | 3H | -OCH₃ |
| ~3.60 | s | 2H | -NCH₂Ph |
| ~3.40 | s | 2H | -NCH₂COO- |
| ~2.60 | t | 2H | -CH₂COO- |
| ~2.40 | t | 2H | -NCH₂CH₂- |
| ~1.90 | p | 2H | -CH₂CH₂CH₂- |
| ~1.25 | t | 3H | -OCH₂CH₃ |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | Ester C=O (butanoate) |
| ~171.0 | Ester C=O (acetate) |
| ~138.0 | Aromatic C (quaternary) |
| ~129.0 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~60.5 | -OCH₂CH₃ |
| ~58.0 | -NCH₂Ph |
| ~55.0 | -NCH₂COO- |
| ~51.5 | -OCH₃ |
| ~51.0 | -NCH₂CH₂- |
| ~31.0 | -CH₂COO- |
| ~25.0 | -CH₂CH₂CH₂- |
| ~14.0 | -OCH₂CH₃ |
Workflow Diagram
Caption: NMR workflow for the structural elucidation of the target compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the key functional groups present in the molecule, providing rapid confirmation of its chemical class.
Experimental Protocol
a. Sample Preparation:
-
Place a small drop of the neat liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
b. FTIR Spectrometer Parameters:
| Parameter | Recommended Condition |
| Spectrometer | FTIR spectrometer with an ATR accessory |
| Scan Range | 4000 - 400 cm⁻¹ |
| Number of Scans | 16 |
| Resolution | 4 cm⁻¹ |
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050-3100 | C-H stretch | Aromatic |
| 2840-3000 | C-H stretch | Alkane |
| ~1735 | C=O stretch | Ester (strong) |
| 1600-1475 | C=C stretch | Aromatic |
| 1300-1000 | C-O stretch | Ester (strong) |
| 1250-1000 | C-N stretch | Amine |
Workflow Diagram
Caption: Workflow for FTIR analysis to identify functional groups.
Elemental Analysis
Application: To confirm the elemental composition of the synthesized compound, providing definitive evidence of its empirical formula.
Experimental Protocol
a. Sample Preparation:
-
Ensure the sample is pure and thoroughly dried to remove any residual solvents.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
b. Elemental Analyzer Parameters:
-
Calibrate the instrument using a certified standard (e.g., acetanilide).
-
Analyze the sample for Carbon (C), Hydrogen (H), and Nitrogen (N) content.
Theoretical vs. Expected Experimental Values
| Element | Theoretical % | Expected Experimental Range (±0.4%) |
| Carbon (C) | 65.51% | 65.11% - 65.91% |
| Hydrogen (H) | 7.91% | 7.51% - 8.31% |
| Nitrogen (N) | 4.77% | 4.37% - 5.17% |
A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
References
Application Note: HPLC and LC-MS Methods for Purity Analysis of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the determination of purity and the identification of potential impurities of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate". The protocols are designed to be robust and suitable for routine quality control and stability testing in a drug development setting.[1][2]
Introduction
This compound is a complex organic molecule containing tertiary amine and ester functional groups. Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of any potential drug product derived from it. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for quantifying organic compounds and their impurities.[3][4] When coupled with Mass Spectrometry (LC-MS), it provides an indispensable tool for the structural elucidation of unknown impurities and degradation products.[5][6][7]
This application note details stability-indicating HPLC and LC-MS methods developed for this purpose. A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients.[1][2]
Analytical Methods
The methods were developed based on the physicochemical properties of the target analyte, which contains a UV-active benzyl group and a basic tertiary amine that is amenable to positive ion electrospray ionization.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of purity.
-
Instrumentation: Standard HPLC system with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column with high purity silica and end-capping is recommended to minimize peak tailing from the tertiary amine.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 30% B
-
18.5-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is intended for the identification and structural characterization of the main component and any potential impurities.[7]
-
LC System: Same as the HPLC method described in section 2.1.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (m/z 100-1000) for impurity profiling and Targeted MS/MS scans for structural elucidation.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): 800 L/hr at 350 °C
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
-
Data Presentation
The following table summarizes the expected quantitative data from the HPLC method for a hypothetical batch of this compound.
| Parameter | Main Component | Impurity 1 (Hypothetical) | Impurity 2 (Hypothetical) |
| Retention Time (RT) | ~ 9.5 min | ~ 7.2 min | ~ 11.1 min |
| Relative Retention Time (RRT) | 1.00 | 0.76 | 1.17 |
| Area % | 99.5% | 0.25% | 0.15% |
| Limit of Detection (LOD) | 0.01 µg/mL | - | - |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | - | - |
Experimental Workflow
The overall workflow for the purity analysis is depicted in the diagram below. It outlines the process from receiving the sample to the final data analysis and reporting.
Caption: Workflow for HPLC and LC-MS Purity Analysis.
Detailed Experimental Protocols
Protocol for Sample and Standard Preparation
Proper sample preparation is crucial for achieving accurate and reproducible results.[8][9][10]
-
Solvent Preparation: Prepare a diluent solution consisting of 50:50 (v/v) Acetonitrile and Water.
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard of this compound.
-
Transfer it quantitatively to a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the test sample.
-
Prepare a 10 mL solution following the same procedure as the standard stock solution (Step 2).
-
-
Working Solution (0.1 mg/mL):
-
Pipette 1.0 mL of the sample solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Filtration: Before injection, filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials.[11]
Protocol for HPLC System Operation
-
System Startup: Turn on the HPLC system components (pump, autosampler, column oven, detector).
-
Mobile Phase Purge: Purge both mobile phase lines (A and B) for at least 5 minutes to remove air bubbles.
-
System Equilibration: Set the initial mobile phase composition (30% B) and flow rate (1.0 mL/min). Allow the system to equilibrate until a stable baseline is achieved (typically 20-30 minutes).
-
Sequence Setup: Create a sequence table in the chromatography software. Include blank injections (diluent), standard injections for system suitability, and the sample injections.
-
Initiate Run: Start the sequence.
Protocol for LC-MS System Operation
-
LC Setup: Follow the same procedure as for the HPLC system (Protocol 5.2).
-
MS Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations using the appropriate calibration solution.
-
Method Setup: Set up the ESI source parameters and scan events as detailed in Section 2.2.
-
Acquisition: Inject the filtered sample and acquire data. Ensure both full scan MS and data-dependent MS/MS spectra are collected to aid in impurity identification.
Data Analysis and Purity Calculation
-
System Suitability: For the HPLC method, evaluate the system suitability parameters from the reference standard injections (e.g., tailing factor < 2.0, theoretical plates > 2000, and %RSD of peak area < 2.0% for replicate injections).
-
Peak Integration: Integrate all peaks in the sample chromatogram, excluding solvent front and blank peaks.
-
Purity Calculation: Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Impurity Identification (LC-MS):
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. ijsdr.org [ijsdr.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. chimia.ch [chimia.ch]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. organomation.com [organomation.com]
- 10. sartorius.com [sartorius.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate".
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step sequence:
-
Reductive Amination: Reaction of methyl 4-aminobutanoate with benzaldehyde to form the secondary amine, N-benzyl-methyl-4-aminobutanoate.
-
N-Alkylation: Subsequent alkylation of the secondary amine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base to yield the final tertiary amine product.
Alternatively, a one-pot synthesis can be employed, though this may require more stringent control of reaction conditions to minimize side products.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
-
Stoichiometry: Precise control of the molar ratios of reactants is essential to prevent over-alkylation or unreacted starting materials.
-
Temperature: Both the reductive amination and N-alkylation steps are temperature-sensitive. Maintaining the recommended temperature range for each step is critical for optimal yield and purity.
-
Solvent: Anhydrous solvents are necessary to prevent hydrolysis of the ester functionalities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents oxidation of reagents, particularly the aldehyde.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials, intermediates, and the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities include unreacted starting materials, the secondary amine intermediate, and by-products from side reactions. Purification is typically achieved through flash column chromatography on silica gel.[1] Due to the basic nature of the tertiary amine product, streaking on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a volatile tertiary amine, like triethylamine, to the eluent.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction for a longer duration or consider a moderate increase in temperature. Use TLC or HPLC to confirm the consumption of starting materials. | Drive the reaction to completion and improve the yield. |
| Decomposition of reagents or product. | Ensure the use of high-purity, anhydrous reagents and solvents. Maintain a strict inert atmosphere throughout the reaction. | Minimize degradation and improve product stability. | |
| Ineffective reducing agent in reductive amination. | Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).[3] | Ensure efficient reduction of the imine intermediate. | |
| Formation of Multiple Products (Side Reactions) | Over-alkylation: The secondary amine intermediate reacts with another molecule of ethyl haloacetate. | Carefully control the stoichiometry of the reactants. Add the alkylating agent slowly to the reaction mixture. | Minimize the formation of the quaternary ammonium salt. |
| Ester Hydrolysis: Presence of water in the reaction mixture or during workup.[4] | Use anhydrous solvents and reagents. Perform the workup at low temperatures and use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization.[1][5] | Preserve the methyl and ethyl ester functionalities.[6][7] | |
| Aldol Condensation of Benzaldehyde: A potential side reaction during reductive amination.[8] | Maintain a neutral or slightly acidic pH (around 5-6) during the imine formation step.[3] | Suppress the self-condensation of the aldehyde. | |
| Product is an Insoluble Salt | The tertiary amine product has been protonated during an acidic workup. | Deprotonate the amine salt using a mild aqueous base such as sodium bicarbonate to render it soluble in organic solvents for extraction and chromatography.[9] | Convert the salt to the free base for easier purification. |
| Difficulty in Product Purification | Product Streaking on Silica Gel Column: The basic amine product interacts strongly with the acidic silica gel.[2] | Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent system. Alternatively, use an amine-functionalized silica gel or a different adsorbent like alumina.[1][2] | Improve peak shape and achieve better separation during column chromatography. |
| Presence of Primary/Secondary Amine Impurities: Unreacted starting amine or intermediate. | Consider a purification step using an adsorbent specifically designed to capture primary and secondary amines, such as acidic aluminum oxide.[10] | Selectively remove more polar amine impurities. | |
| Emulsion Formation During Aqueous Workup | High concentration of amine salts or other charged species. | Add a saturated brine solution to the aqueous layer to increase its ionic strength and break the emulsion. | Achieve clean phase separation for efficient extraction. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Reductive Amination to form N-Benzyl-methyl-4-aminobutanoate
-
To a solution of methyl 4-aminobutanoate hydrochloride (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography.
Step 2: N-Alkylation to form the Final Product
-
Dissolve the crude N-benzyl-methyl-4-aminobutanoate (1.0 eq) in anhydrous acetonitrile.
-
Add a non-nucleophilic base such as potassium carbonate (2.0 eq) or diisopropylethylamine (1.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 50-60 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Synthetic pathway for the target molecule.
Caption: A troubleshooting workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
Technical Support Center: N-Alkylation of Methyl 4-Aminobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of methyl 4-aminobutanoate. Our focus is to address the common challenge of over-alkylation and provide actionable solutions for achieving selective mono-alkylation.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My reaction is producing significant amounts of the di-alkylated product, even with a 1:1 stoichiometry of the amine to the alkylating agent.
-
Why is this happening? The primary reason for over-alkylation is that the mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine (methyl 4-aminobutanoate). This increased nucleophilicity makes it compete effectively for the remaining alkylating agent, leading to the formation of the di-alkylated tertiary amine.
-
How can I solve this? There are several strategies to favor mono-alkylation:
-
Use a Large Excess of the Amine: Employing a 5- to 10-fold excess of methyl 4-aminobutanoate relative to the alkylating agent can statistically favor the reaction of the electrophile with the starting material. This method is most practical when the amine is readily available and inexpensive.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period to a solution of the amine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-alkylated product reacting further.
-
Consider Reductive Amination: This is often the most reliable method for controlled mono-N-alkylation. It involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This two-step, one-pot process avoids the issue of increasing nucleophilicity of the alkylated products.[1]
-
Employ a Protecting Group Strategy: By protecting the amine with a group like tert-butoxycarbonyl (Boc), you can perform the alkylation and then deprotect to obtain the mono-alkylated product.
-
Issue 2: I am observing a significant amount of a cyclic byproduct, especially when using a strong base.
-
What is this byproduct? The likely byproduct is an N-alkyl-2-pyrrolidinone. This is formed via an intramolecular cyclization of the N-alkylated methyl 4-aminobutanoate. The reaction is often promoted by heat and the presence of a base, which can catalyze the intramolecular aminolysis of the methyl ester. Studies have shown that 4-aminobutyric acid derivatives can undergo rapid intramolecular cyclization to form γ-lactams.[2]
-
How can I minimize its formation?
-
Use Milder Bases: Opt for weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
Lower Reaction Temperature: Perform the reaction at room temperature or below if the reaction kinetics allow.
-
Protect the Amine: A protecting group strategy can prevent this side reaction during the alkylation step.
-
Choose Reductive Amination: This method is typically performed under neutral or mildly acidic conditions, which disfavors the intramolecular cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for over-alkylation in the N-alkylation of primary amines?
A1: Over-alkylation, or polyalkylation, occurs because the product of the initial alkylation (a secondary amine) is generally more nucleophilic than the starting primary amine. This makes the newly formed secondary amine more reactive towards the alkylating agent than the remaining primary amine, leading to a mixture of mono-, di-, and sometimes even quaternary ammonium salts.
Q2: Which method is generally preferred for achieving selective mono-N-alkylation of methyl 4-aminobutanoate: direct alkylation with an alkyl halide or reductive amination?
A2: For selective mono-N-alkylation, reductive amination is often the preferred method.[1] Direct alkylation with alkyl halides is notoriously difficult to control and frequently results in a mixture of products.[3] Reductive amination, which involves the reaction of the amine with a carbonyl compound followed by reduction of the resulting imine, is a more controlled, two-step, one-pot process that generally provides higher yields of the desired mono-alkylated product.[4][5]
Q3: Can I use a protecting group to prevent over-alkylation? If so, which one is recommended?
A3: Yes, using a protecting group is an excellent strategy. The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting amines. The N-Boc protected methyl 4-aminobutanoate can be synthesized, followed by N-alkylation, and subsequent deprotection of the Boc group under acidic conditions to yield the mono-alkylated product. This multi-step approach offers high selectivity.
Q4: What are some common reducing agents used in reductive amination?
A4: Several reducing agents can be used for reductive amination. Some common choices include:
-
Sodium triacetoxyborohydride (STAB): A mild and selective reagent that is often the preferred choice for reductive aminations.
-
Sodium cyanoborohydride (NaBH₃CN): Effective but toxic.
-
Sodium borohydride (NaBH₄): A less expensive but also less selective reducing agent.[6][7]
-
Hydrogenation: Catalytic hydrogenation over palladium on carbon (Pd/C) or other catalysts can also be used.
Data Presentation
Table 1: Comparison of Methodologies for Mono-N-Alkylation of Amino Esters
| Method | Substrate | Alkylating Agent | Key Conditions | Mono-Alkylated Product Yield | Di-Alkylated Product | Reference |
| Direct Alkylation | Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ru-catalyst, 120°C, 18h | 55% selectivity (transesterification also observed) | Not specified | [3] |
| Reductive Amination | Various α-amino methyl esters | Various aldehydes | NaBH₄, Methanol | Generally >75% | Minimal to none reported | [6][7] |
| Protecting Group | N-Boc-4-aminopyridine | Various alkyl halides | Electrogenerated base, followed by TFA deprotection | High yields | Not formed | [8] |
Note: Data for methyl 4-aminobutanoate is limited in the literature. The data presented is for analogous amino esters to illustrate the general trends in product distribution for different methodologies.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol is adapted for the benzylation of methyl 4-aminobutanoate.
-
Materials:
-
Methyl 4-aminobutanoate hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a solution of methyl 4-aminobutanoate hydrochloride (1.0 eq) and benzaldehyde (1.0-1.2 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature. b. Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. c. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. d. Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. e. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). f. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation using a Boc-Protecting Group Strategy
This protocol outlines the general steps for mono-alkylation via a protected intermediate.
-
Step 1: N-Boc Protection a. Dissolve methyl 4-aminobutanoate hydrochloride (1.0 eq) in a mixture of dioxane and water. b. Add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). c. Stir the mixture at room temperature overnight. d. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain N-Boc-methyl 4-aminobutanoate.
-
Step 2: N-Alkylation a. To a solution of N-Boc-methyl 4-aminobutanoate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0°C. b. Stir for 30 minutes, then add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). d. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Step 3: Boc Deprotection a. Dissolve the N-alkylated, N-Boc protected intermediate in DCM. b. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. c. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC). d. Remove the solvent and excess acid under reduced pressure to obtain the desired mono-N-alkylated methyl 4-aminobutanoate as its salt.
Visualizations
Caption: Reaction pathway illustrating the formation of over-alkylation products.
Caption: Troubleshooting workflow for over-alkylation in N-alkylation reactions.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Premature deprotection of benzyl or ethyl esters during synthesis
Welcome to the Technical Support Center for troubleshooting issues related to ester protecting groups. This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and solutions for problems involving the premature deprotection of benzyl and ethyl esters during synthesis.
Section 1: Premature Deprotection of Benzyl Esters
Benzyl (Bn) esters are widely used to protect carboxylic acids due to their general stability. However, they can be unintentionally cleaved under various conditions. This section addresses common issues related to the premature loss of this protecting group.
Frequently Asked Questions (FAQs) - Benzyl Esters
Q1: Under what conditions is a benzyl ester at risk of premature cleavage?
A1: Benzyl esters are susceptible to premature cleavage under several conditions not typically intended for their removal. These include:
-
Strongly Acidic Conditions: While stable to mild acids, prolonged exposure to strong acids (e.g., trifluoroacetic acid (TFA), hydrofluoric acid (HF)) used for the deprotection of other groups like Boc carbamates can lead to partial or complete cleavage of the benzyl ester.[1]
-
Lewis Acid Treatment: Many Lewis acids used for other transformations (e.g., acetal deprotection, Friedel-Crafts reactions) can readily cleave benzyl esters.[2][3]
-
Catalytic Hydrogenation: If the synthetic route involves the reduction of other functional groups (e.g., alkenes, nitro groups) via catalytic hydrogenation (e.g., H₂/Pd/C), the benzyl ester will likely be cleaved simultaneously.[4][5]
Q2: My benzyl ester was partially cleaved during the removal of a Boc group with TFA. How can I prevent this?
A2: This is a common issue as the Boc group and benzyl esters have overlapping sensitivity to acid. This strategy is often described as "quasi-orthogonal".[1] To minimize benzyl ester cleavage while removing a Boc group, consider these options:
-
Reduce Reaction Time: Carefully monitor the reaction (e.g., by TLC or LC-MS) and stop it as soon as the Boc group is fully removed.[1]
-
Lower the Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to slow the rate of benzyl ester cleavage.[1]
-
Use Milder Reagents: Switch to a milder acidic reagent, such as 4M HCl in dioxane, which can be more selective for Boc removal over benzyl ester cleavage in some cases.[1]
-
Use a More Stable Benzyl Ester: Consider using an electron-withdrawing substituent on the aromatic ring (e.g., 4-nitrobenzyl) to increase the acid stability of the ester.[6]
Q3: How can I choose a protecting group strategy to avoid unintended benzyl ester deprotection?
A3: The best approach is to use an orthogonal protecting group strategy, where each group is removed under unique conditions that do not affect the others.[4][7] For example:
-
If you need to perform a reduction using catalytic hydrogenation, avoid a benzyl ester. A methyl or ethyl ester, which is stable to these conditions, would be a better choice.[8]
-
If you need to use strongly acidic conditions (e.g., for Boc removal), pair it with a base-labile protecting group for another functionality, such as an Fmoc group.[4][8]
-
If you need to use a Lewis acid, be aware of its potential to cleave the benzyl ester. Refer to compatibility tables and consider alternative, non-Lewis acid-mediated reactions if necessary.[2]
Troubleshooting Guide - Benzyl Esters
This guide helps diagnose the cause of unexpected benzyl ester cleavage.
Problem: The benzyl ester was unintentionally cleaved during a reaction step.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. media.neliti.com [media.neliti.com]
Purification of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" by column chromatography
Technical Support Center: Purification of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
This guide provides troubleshooting advice and detailed protocols for the purification of "this compound" using normal-phase column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this purification?
For moderately polar organic compounds like the target molecule, standard silica gel (230-400 mesh) is the most common and recommended stationary phase.[1] However, because the target compound contains a tertiary amine, which is basic, it can interact strongly with the acidic silanol groups of silica, potentially causing peak tailing.[2][3] If tailing is a significant issue, consider using an amine-functionalized silica gel or basic alumina as an alternative stationary phase.[2]
Q2: How do I select the appropriate mobile phase (eluent)?
The choice of mobile phase is critical for good separation. A typical starting point is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][4] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. For more polar compounds that do not move sufficiently in hexane/ethyl acetate, a system of dichloromethane (DCM) and methanol (MeOH) can be used.[3]
Q3: My compound is streaking or "tailing" on the column. How can I fix this?
Tailing is a common problem when purifying amines on silica gel.[5] It occurs due to the strong interaction between the basic amine group and the acidic silica surface.[2] To mitigate this, add a small amount of a competing base to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[3][6] This neutralizes the active sites on the silica gel, leading to sharper peaks and better separation.
Q4: I'm not getting good separation between my product and impurities. What can I do?
Poor separation can result from several factors. Here are some solutions:
-
Optimize the Mobile Phase: If the spots are too close on the TLC plate, try a less polar solvent system to increase the separation (lower the Rf values). Running a solvent gradient (gradually increasing the polarity of the mobile phase) during the column elution can also improve the separation of compounds with different polarities.
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to bad separation. Ensure the silica gel is packed uniformly as a homogenous slurry.
-
Reduce Sample Load: Overloading the column is a common cause of poor resolution.[5] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Try Dry Loading: If your compound is not very soluble in the mobile phase, it can lead to broad bands. Dry loading the sample (adsorbing it onto a small amount of silica first) can result in a more concentrated initial band and better separation.[7]
Q5: My compound appears to be decomposing on the column. What are my options?
If you suspect your compound is unstable on silica gel, you should first confirm this by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[8] If it is degrading, consider these alternatives:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica by using a mobile phase containing triethylamine, as mentioned for tailing.[8]
-
Switch the Stationary Phase: Use a less acidic stationary phase like alumina or a more inert phase like Florisil.[8]
-
Use Reversed-Phase Chromatography: If the compound is sufficiently polar, purification on a C18 reversed-phase column with a mobile phase like acetonitrile/water may be a viable option.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column. | 1. Mobile phase is not polar enough. 2. Compound is strongly bound to the silica (common for amines). 3. Compound may have decomposed on the column.[8] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[8] 2. Add 0.5-1% triethylamine to the mobile phase to disrupt the strong interaction with silica. 3. Test for compound stability on a TLC plate.[8] If unstable, switch to a different stationary phase like alumina. |
| All compounds elute together at the solvent front. | 1. Mobile phase is too polar. 2. The column is cracked or channeled. | 1. Start with a much less polar mobile phase (e.g., a higher percentage of hexane). Refer to your preliminary TLC analysis. 2. Repack the column carefully, ensuring a uniform and level bed of silica. |
| Fractions are very dilute. | The elution band has broadened significantly, often due to tailing or slow elution. | Once the compound begins to elute, you can sometimes increase the mobile phase polarity to speed up the elution of the remaining material, which can help sharpen the tail end of the peak.[8] |
| Poor recovery of the pure compound. | 1. Incomplete elution from the column. 2. The compound is spread across too many fractions due to tailing. 3. Sample loss during the workup process (e.g., rotary evaporation). | 1. After your product has eluted, flush the column with a very polar solvent (e.g., 10-20% methanol in DCM) to check if any material remains. 2. Address tailing by adding triethylamine to the eluent.[6] 3. Be careful when concentrating fractions, especially with volatile compounds. |
Experimental Protocol & Data
Recommended Chromatography Conditions
This table summarizes typical starting conditions for the purification. The optimal mobile phase composition should always be determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.2-0.4 for the target compound.[8]
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase System 1 | n-Hexane / Ethyl Acetate + 0.5% Triethylamine | Good for moderately polar compounds. The hexane/EtOAc ratio should be adjusted based on TLC (e.g., start with 4:1 and adjust). The triethylamine is crucial to prevent amine tailing.[3] |
| Mobile Phase System 2 | Dichloromethane / Methanol + 0.5% Triethylamine | Use if the compound is too polar for the Hexane/EtOAc system. A typical starting gradient might be from 100% DCM to 95:5 DCM/MeOH. |
| Target Rf (TLC) | ~0.3 | Provides a good balance between retention on the column and reasonable elution time. |
| Detection Method | UV visualization (254 nm) | The benzyl group and ester carbonyls in the molecule should allow for easy visualization on a TLC plate with a fluorescent indicator. |
Step-by-Step Purification Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a solvent like ethyl acetate or DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) containing ~0.5% triethylamine.
-
Identify a solvent system that gives your target compound an Rf value of ~0.3.
-
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (e.g., for 1g of crude material, use ~50-100g of silica).
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.
-
In a beaker, mix the required amount of silica gel with your chosen starting mobile phase to form a smooth, pourable slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.
-
Tap the column gently to settle the silica and ensure a uniformly packed bed. Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.[7]
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude "this compound" in the minimum amount of the mobile phase or DCM.[7]
-
Carefully pipette the concentrated sample solution directly onto the center of the top sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica, again making sure the solvent level does not go below the top of the silica.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Begin eluting the column, collecting the solvent in fractions (e.g., test tubes or small flasks).
-
Maintain a constant level of solvent above the silica bed at all times. Letting the column run dry will ruin the separation.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
-
-
Analysis and Product Isolation:
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvents using a rotary evaporator to yield the purified compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis and purification of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate. The content addresses common impurities and offers detailed protocols for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most likely synthetic route for this compound and what are the common impurities?
A common and practical synthesis involves a two-step N-alkylation sequence. First, Methyl 4-aminobutanoate is reacted with a benzylating agent (e.g., benzyl bromide) to form the secondary amine, Methyl 4-(benzylamino)butanoate. This intermediate is then alkylated with ethyl bromoacetate to yield the final tertiary amine product.
Common Impurities Include:
-
Unreacted Starting Material: The most prevalent impurity is often the unreacted secondary amine intermediate, Methyl 4-(benzylamino)butanoate.
-
Over-alkylation Product: Formation of a quaternary ammonium salt can occur if the tertiary amine product reacts further with the alkylating agent (ethyl bromoacetate).[1][2] Direct alkylation of amines can sometimes be challenging to control perfectly.[3][4]
-
Hydrolyzed Products: The methyl or ethyl ester functionalities are susceptible to hydrolysis, especially during aqueous workups under acidic or basic conditions, leading to carboxylic acid impurities.[5][6][7]
-
Reagents and Solvents: Residual ethyl bromoacetate, base (e.g., triethylamine, potassium carbonate), and solvents may be present.
Q2: My analytical data (NMR, LC-MS) indicates the presence of the unreacted secondary amine precursor. How can I remove it?
Separating the desired tertiary amine from the starting secondary amine can be challenging as their polarities and basicities are very similar.
-
Flash Column Chromatography: This is the most effective method. Due to the basic nature of both amines, tailing or poor separation may occur on standard silica gel.[8] To improve separation, consider using a mobile phase containing a small amount of a competing base, such as 0.5-1% triethylamine or ammonia in methanol, mixed with your primary eluent system (e.g., hexane/ethyl acetate).[8] Alternatively, using an amine-functionalized silica gel column can yield excellent results with a simple hexane/ethyl acetate gradient.[8]
-
Acylation: In cases of persistent contamination, the secondary amine can be selectively reacted with an agent like acetic anhydride. This converts the basic secondary amine into a neutral amide, which is much easier to separate from the basic tertiary amine product by a simple acid-base extraction or chromatography.
Q3: I suspect one or both ester groups have hydrolyzed. What causes this and how can I prevent it?
Ester hydrolysis is typically catalyzed by acid or base.[6][7] It can occur during the reaction if water is present or, more commonly, during the aqueous workup.
Prevention:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Careful Workup: When performing an aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization and work quickly. Avoid strong bases (like NaOH or KOH) or strong acids if possible, and do not let the mixture stir for extended periods during the workup phase.[5]
Removal of Acid Impurity:
-
Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated NaHCO₃ solution. The basic tertiary amine will remain in the organic layer, while the acidic impurity will be deprotonated and move into the aqueous layer.
Q4: My flash chromatography purification is resulting in significant product streaking and poor separation. What can I do to improve it?
This is a common issue when purifying amines on acidic silica gel.[8] The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing tailing.
Solutions:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing 1-2% triethylamine before packing the column. Run the column with an eluent that also contains 0.5-1% triethylamine.
-
Use a Modified Stationary Phase: Employing an amine-functionalized silica (KP-NH) or alumina stationary phase can effectively mask the acidic sites and provide much sharper peaks and better separation.[8][9]
-
Optimize the Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For more polar amines, a small percentage of methanol or isopropanol can be added to the ethyl acetate.
Impurity Troubleshooting and Purification Strategy
The following diagram outlines a logical workflow for identifying and removing common impurities from the reaction mixture.
Caption: Troubleshooting workflow for impurity removal.
Data Presentation: Comparison of Purification Techniques
| Impurity Type | Flash Chromatography (Silica + Et₃N) | Acid-Base Extraction | Silica Plug Filtration |
| Unreacted Secondary Amine | Excellent | Poor | Poor |
| Hydrolyzed Carboxylic Acid | Good | Excellent | Moderate |
| Quaternary Ammonium Salt | Fair | Good | Excellent |
| Non-basic/Neutral Impurities | Excellent | Excellent | Fair |
| Excess Alkyl Halide | Good | Excellent | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the second step of the synthesis: the alkylation of the secondary amine intermediate.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-(benzylamino)butanoate (1.0 eq.).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add ethyl bromoacetate (1.1 eq.) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, filter off the solid base (if used).
-
Dilute the filtrate with ethyl acetate and wash with water (2x), followed by a brine solution (1x).
-
Caution: Avoid acidic or strong basic washes to prevent ester hydrolysis.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude oil via flash column chromatography as described in the troubleshooting section.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine.
-
Column Packing: Pack a glass column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., gradient from 5% to 30% ethyl acetate in hexane, all containing 1% triethylamine).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified tertiary amine.
Visualization of Synthetic Pathway and Impurity Formation
The following diagram illustrates the synthetic pathway and highlights the origin of key impurities.
References
- 1. Sciencemadness Discussion Board - Seperation of amines(Post-alkylation) : Hypothetical - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotage.com [biotage.com]
- 9. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 10. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Optimizing N,N-Disubstituted Amino Ester Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-disubstituted amino esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N,N-disubstituted amino esters?
A1: The two most common and effective strategies are reductive amination of α-keto esters and direct N-alkylation of α-amino esters. Reductive amination involves reacting an α-keto ester with a secondary amine in the presence of a reducing agent.[1][2] Direct N-alkylation typically involves treating an α-amino ester with an alkylating agent, such as an alkyl halide.[3] Alternative methods include biocatalytic approaches using imine reductases, which can offer high enantioselectivity.[1][2]
Q2: What are the most common challenges encountered during these syntheses?
A2: Researchers often face challenges such as low reaction yields, the formation of side products (e.g., mono-alkylated species or over-alkylation to quaternary ammonium salts), racemization of the chiral center, and difficulties in purifying the final product.[3][4][5] The choice of reagents, solvent, and reaction conditions is critical to overcoming these issues.[6]
Q3: How can I favor N,N-disubstitution over mono-alkylation?
A3: To favor disubstitution, you can adjust the stoichiometry by using an excess of the alkylating agent.[3] In reductive amination, starting with a secondary amine will directly yield the N,N-disubstituted product. When starting from a primary amino ester via direct alkylation, the mono-alkylated product is often more nucleophilic than the starting amine, leading to a mixture of products.[3] Driving the reaction to completion with excess alkylating agent and appropriate base can push the equilibrium towards the desired disubstituted product.
Q4: What causes racemization at the α-carbon, and how can it be prevented?
A4: Racemization can be a significant problem, particularly when strong bases and high temperatures are used.[4][6] The acidic proton at the α-carbon is susceptible to deprotonation under these conditions. To preserve stereochemical integrity, it is crucial to employ milder, base-free reaction conditions where possible.[6] Catalytic methods, such as those using ruthenium catalysts with additives like diphenylphosphate, have been developed to perform N-alkylation without a strong base, thus retaining optical purity.[6]
Troubleshooting Guide
Issue 1: Low or No Yield in Reductive Amination
| Possible Cause | Recommended Solution |
| Inefficient Imine/Iminium Ion Formation | The equilibrium between the carbonyl compound, amine, and the imine intermediate may not favor the imine. Add a dehydrating agent (e.g., MgSO₄) to remove water and drive the reaction forward.[7] Ensure the reaction pH is mildly acidic to facilitate both amine addition and dehydration. |
| Incorrect Reducing Agent | The chosen reducing agent may not be suitable for the substrate. Sodium triacetoxyborohydride is often a good choice as it is mild and selective for imines over ketones.[8] Sodium cyanoborohydride is also effective but is highly toxic. |
| Steric Hindrance | Bulky substituents on either the α-keto ester or the amine can slow down the reaction.[9] Consider increasing the reaction temperature, extending the reaction time, or using a less sterically hindered starting material if possible. |
Issue 2: Incomplete Reaction in Direct N-Alkylation with Alkyl Halides
| Possible Cause | Recommended Solution |
| Poor Solubility of Reagents | The base (e.g., K₂CO₃) or the amino ester salt may have poor solubility in the chosen solvent (e.g., acetone).[5] Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[5] |
| Insufficient Reactivity | The reaction may be sluggish. Increase the reaction temperature; using a microwave reactor can significantly accelerate the reaction.[5] Adding a catalytic amount of potassium iodide (KI) can promote the reaction with alkyl bromides or chlorides.[5] |
| Formation of Stable Salt | The product amine can be protonated by the hydrohalic acid generated, forming a salt and preventing further reaction. Ensure at least two equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) are used to neutralize the acid produced.[10] |
Issue 3: Mixture of Mono- and Di-alkylated Products
| Possible Cause | Recommended Solution |
| Relative Nucleophilicity | The mono-alkylated amine product is often more nucleophilic than the starting primary amine, leading to rapid formation of the di-substituted product and potentially the quaternary salt.[3] This makes stopping at the mono-alkylated stage difficult. |
| Incorrect Stoichiometry | Insufficient alkylating agent was used to drive the reaction to the desired di-substituted product. Use at least 2.2-3.0 equivalents of the alkylating agent to ensure complete disubstitution.[5] Monitor the reaction by TLC or LC-MS to track the disappearance of the mono-substituted intermediate. |
| Reaction Control | For certain substrates, selectivity towards mono- or di-alkylation can be controlled by adjusting the ratio of the reactants.[4] If a clean reaction is not achievable, consider reductive amination of the mono-alkylated amine as a second step. |
Issue 4: Difficulty with Product Purification
| Possible Cause | Recommended Solution |
| Oily Product | N,N-disubstituted amino esters are often oils that are difficult to crystallize.[10] Purification by flash column chromatography is the standard method.[4] |
| Co-elution of Impurities | The product may have a similar polarity to the starting material or byproducts. Experiment with different solvent systems for column chromatography (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of triethylamine to the eluent to keep the amine deprotonated). |
| Product is Water Soluble | Long-chain N-alkylated amino acids and their esters can have surfactant properties, making extraction difficult.[4] If the product is basic, consider an acid wash to extract it into the aqueous phase, followed by basification and re-extraction into an organic solvent. Alternatively, converting the final product to its hydrochloride salt may facilitate precipitation and purification. |
Comparative Data on Synthetic Methods
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Acetic Acid | Mild, selective for imines, non-toxic byproducts.[8] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective and widely used. | Highly toxic (releases HCN in acid). Requires careful pH control. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol (MeOH), Ethanol (EtOH) | "Green" method with water as the only byproduct. | Requires specialized high-pressure equipment. May reduce other functional groups. |
| Imine Reductases (IREDs) | Aqueous Buffer | High enantioselectivity, mild reaction conditions.[1][2] | Requires specific enzyme and cofactors (NAD(P)H).[1] |
Table 2: Conditions for Direct N-Alkylation with Alkyl Halides
| Base | Solvent | Temperature | Typical Yield | Notes |
| K₂CO₃ | Acetonitrile (ACN) | Reflux | Moderate to High | A common and cost-effective choice. Solubility can be an issue.[5] |
| Cs₂CO₃ | Dimethylformamide (DMF) | 80-100 °C | High | More soluble and often more effective than K₂CO₃, but more expensive. |
| Triethylamine (Et₃N) | Dichloromethane (DCM) | Room Temp to Reflux | Variable | Soluble organic base, easy to remove. Can sometimes lead to elimination side products.[10] |
| Proton Sponge | Dichloromethane (DCM) | Room Temp | High | A non-nucleophilic base that is very effective but expensive. |
Key Experimental Protocols
Protocol 1: Reductive Amination of an α-Keto Ester with a Secondary Amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the α-keto ester (1.0 eq) and the secondary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at a concentration of 0.1-0.5 M.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation. If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Be cautious of initial gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with the solvent used for the reaction.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct N,N-Dialkylation of an Amino Ester with an Alkyl Halide
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amino ester hydrochloride salt (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Alkylating Agent: Add the alkyl halide (2.2-2.5 eq) to the suspension. For less reactive halides, a catalytic amount of sodium or potassium iodide can be added.
-
Reaction: Heat the mixture to 60-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material and mono-alkylated intermediate are consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography.
Visualized Workflows and Logic
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting logic for low reaction yield.
Caption: Competing pathways in direct N-alkylation.
References
- 1. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Stability of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: Based on its chemical structure, which contains two ester functional groups and a tertiary amine, the primary degradation pathway is hydrolysis.[1][2]
-
Acidic Conditions: Under acidic conditions, the ester groups are likely to undergo hydrolysis to yield the corresponding carboxylic acids and alcohols. This reaction is typically reversible.[1][3]
-
Basic Conditions: Under basic conditions, the ester groups will undergo saponification, which is an irreversible hydrolysis reaction that produces carboxylate salts and alcohols.[1][3][4]
Q2: I am observing unexpected peaks in my HPLC analysis after subjecting the compound to acidic stress. What could they be?
A2: Unexpected peaks likely represent degradation products. Under acidic conditions, you can anticipate the formation of one or both of the following hydrolysis products:
-
Mono-acid intermediate: 4-[N-Benzyl-N-(carboxymethyl)amino]butanoic acid methyl ester or 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoic acid.
-
Di-acid final product: 4-[N-Benzyl-N-(carboxymethyl)amino]butanoic acid.
It is also possible to observe side-reactions or further degradation depending on the severity of the acidic conditions (e.g., temperature, acid concentration). We recommend performing co-elution with synthesized standards of the expected degradation products to confirm their identity.
Q3: My compound seems to degrade very rapidly under basic conditions. How can I control the degradation rate for my study?
A3: Ester hydrolysis is generally faster under basic conditions than acidic conditions.[5] To control the rate of degradation, you can:
-
Lower the temperature: Perform the experiment at a reduced temperature (e.g., 0-5 °C).[6]
-
Use a weaker base or lower concentration: Instead of strong bases like 1M NaOH, consider using a lower concentration (e.g., 0.1M or 0.01M NaOH) or a weaker base.[7]
-
Reduce the reaction time: Monitor the reaction at shorter time intervals to capture the desired level of degradation (typically 5-20%).[7]
Q4: Can the tertiary amine in the molecule influence its stability?
A4: Yes. The tertiary amine can be protonated under acidic conditions. This may influence the rate of hydrolysis of the nearby ester groups due to electronic effects. Under basic conditions, the amine is expected to be in its free base form and is unlikely to directly participate in the hydrolysis of the esters.
Troubleshooting Guides
Issue 1: No degradation is observed after treatment with 0.1M HCl at room temperature.
-
Possible Cause: The conditions are not stringent enough to induce hydrolysis.
-
Troubleshooting Steps:
Issue 2: The mass balance in my forced degradation study is poor (sum of degradants and remaining parent compound is less than 95%).
-
Possible Cause:
-
Formation of non-UV active degradants.
-
Formation of volatile degradation products.
-
Adsorption of the compound or its degradants onto the container surface.
-
Precipitation of the compound or degradants.
-
-
Troubleshooting Steps:
-
Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect non-UV active compounds.
-
Analyze the headspace of your sample by gas chromatography (GC) if volatile products are suspected.
-
Use silanized glassware to minimize adsorption.
-
Ensure complete dissolution of the sample and its degradants in the chosen diluent.
-
Experimental Protocols
The following are general protocols for assessing the stability of this compound. These should be adapted based on the specific objectives of your study.
Acidic Hydrolysis Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[8]
-
Stress Conditions:
-
Add an equal volume of 1M HCl to the stock solution to achieve a final drug concentration of 0.5 mg/mL in 0.5M HCl.
-
Incubate the solution at 60 °C.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 1M NaOH to stop the degradation reaction.[8]
-
Analysis: Dilute the neutralized samples with mobile phase and analyze by a stability-indicating HPLC method.
Basic Hydrolysis Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[8]
-
Stress Conditions:
-
Add an equal volume of 0.1M NaOH to the stock solution to achieve a final drug concentration of 0.5 mg/mL in 0.05M NaOH.
-
Maintain the solution at room temperature.
-
-
Time Points: Withdraw aliquots at shorter time intervals due to the faster reaction rate (e.g., 0, 0.5, 1, 2, 4, and 8 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1M HCl to quench the reaction.[8]
-
Analysis: Dilute the neutralized samples with mobile phase and analyze by a stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Potential Degradation Products
| Condition | Potential Degradation Products | Structure |
| Acidic Hydrolysis | 4-[N-Benzyl-N-(carboxymethyl)amino]butanoic acid | HOOC-CH₂-N(Bn)-CH₂CH₂CH₂-COOH |
| 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoic acid | EtOOC-CH₂-N(Bn)-CH₂CH₂CH₂-COOH | |
| Methyl 4-[N-Benzyl-N-(carboxymethyl)amino]butanoate | HOOC-CH₂-N(Bn)-CH₂CH₂CH₂-COOMe | |
| Methanol | CH₃OH | |
| Ethanol | CH₃CH₂OH | |
| Basic Hydrolysis | Sodium 4-[N-Benzyl-N-(carboxymethyl)amino]butanoate | NaOOC-CH₂-N(Bn)-CH₂CH₂CH₂-COONa |
| Sodium 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate | EtOOC-CH₂-N(Bn)-CH₂CH₂CH₂-COONa | |
| Sodium Methyl 4-[N-Benzyl-N-(carboxymethyl)amino]butanoate | NaOOC-CH₂-N(Bn)-CH₂CH₂CH₂-COOMe | |
| Methanol | CH₃OH | |
| Ethanol | CH₃CH₂OH |
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: General experimental workflow for forced degradation studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Degradation Pathways of N-benzyl Amino Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of N-benzyl amino esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-benzyl amino esters?
A1: The primary degradation pathways for N-benzyl amino esters involve the cleavage of the ester and/or the N-benzyl group. The main routes are:
-
Hydrolysis: Cleavage of the ester bond to yield the N-benzyl amino acid and benzyl alcohol. This can be catalyzed by acid, base, or enzymes.[1][2]
-
Hydrogenolysis: Cleavage of the N-benzyl C-N bond, which removes the benzyl protecting group to yield the amino ester. This is typically achieved using catalytic hydrogenation.[3][4][5][6]
-
Photodegradation: Exposure to light, particularly UV light, can lead to degradation, especially for compounds with photosensitive groups.[7]
-
Oxidative Degradation: Reaction with oxidizing agents can lead to various degradation products.[8]
Q2: What are the standard conditions for forced degradation studies of N-benzyl amino esters according to ICH guidelines?
A2: Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9][10] According to ICH guidelines (Q1A(R2)), typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄, often at elevated temperatures (e.g., 60-80°C).[11][12]
-
Base Hydrolysis: 0.1 M to 1 M NaOH or KOH, at room or elevated temperatures.[11][12]
-
Oxidation: Reagents like 3-30% hydrogen peroxide (H₂O₂) are commonly used.[8]
-
Thermal Degradation: Heating the sample at temperatures ranging from 40-80°C.[12]
-
Photostability: Exposing the sample to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[12]
The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating.[11][12]
Q3: How can I monitor the degradation of N-benzyl amino esters?
A3: The most common and effective method for monitoring the degradation of N-benzyl amino esters is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[13][14][15][16] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for their identification and quantification.[14][15] Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.[17][18]
Troubleshooting Guides
Issue 1: Incomplete or Slow Debenzylation via Catalytic Hydrogenolysis
Q: My catalytic hydrogenolysis reaction to remove the N-benzyl group is slow or does not go to completion. What could be the cause and how can I fix it?
A: This is a common issue that can be attributed to several factors. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of Palladium on carbon (Pd/C).2. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[19] | The catalyst may be old, oxidized, or improperly handled, leading to reduced activity.[19] Pearlman's catalyst is often more effective for hydrogenolysis.[19] |
| Catalyst Poisoning | 1. Purify the starting material to remove any sulfur-containing impurities.2. Use high-purity solvents.3. Acid-wash all glassware before use. | Trace impurities, particularly sulfur compounds, can irreversibly poison the palladium catalyst, halting the reaction.[19] |
| Poor Solubility | 1. Change the solvent system. Common choices include methanol, ethanol, ethyl acetate, THF, or mixtures (e.g., THF/MeOH/H₂O).[19] | The starting material and the deprotected product have different polarities. A solvent system that can dissolve both is crucial for the reaction to proceed.[19] |
| Insufficient Reaction Conditions | 1. Increase the hydrogen pressure using a Parr apparatus.2. Increase the reaction temperature (e.g., to 40-50 °C).3. Increase the catalyst loading (e.g., from 10 wt% to 20-50 wt%).[19] | More forcing conditions can help overcome a high activation energy barrier and drive the reaction to completion.[19] |
| Product Inhibition | 1. Add a small amount of a weak acid like acetic acid. | The newly formed free amine can coordinate to the palladium catalyst and inhibit its activity. Protonating the amine can reduce this inhibition.[17] |
Issue 2: Racemization of the Amino Acid during Deprotection
Q: I am observing racemization of my amino acid after removing the benzyl ester or N-benzyl group. How can I prevent this?
A: Racemization is a significant concern, especially under basic conditions or during the activation of the carboxylic acid for peptide coupling.[20][21][22][23]
| Condition Leading to Racemization | Preventative Measure | Explanation |
| Basic Hydrolysis (Saponification) | 1. Use enzymatic hydrolysis as a milder alternative.2. If basic conditions are necessary, use milder bases and carefully control the reaction time and temperature. | Saponification of amino acid esters, particularly N-methylated ones, can lead to significant racemization.[20] Enzymatic methods offer a stereospecific alternative.[2] |
| Peptide Coupling | 1. Use racemization-suppressing additives like HOBt, HOAt, or Oxyma during coupling reactions.[21][23]2. Choose coupling reagents and bases with lower racemization potential. For instance, using N-methylmorpholine or 2,4,6-collidine instead of triethylamine can reduce racemization.[23] | Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[22][23] Additives can suppress the formation of this intermediate.[21][23] |
| Acidic Deprotection | 1. Use milder acidic conditions when possible.2. Carefully control the reaction time. | Strong acids and prolonged reaction times can also induce racemization, although it is generally less of a concern than with basic conditions.[20] |
Issue 3: Unexpected Side Products During Degradation
Q: I am observing unexpected peaks in my chromatogram after a degradation experiment. What could these be?
A: Unexpected side products can arise from various side reactions, particularly in the context of peptide synthesis or under harsh degradation conditions.
| Observed Side Product | Potential Cause | How to Avoid |
| Pyroglutamate Formation | Cyclization of an N-terminal glutamic acid residue, often under acidic conditions.[24][25] | Use milder deprotection conditions. In Boc/Bzl synthesis, using HCl for Boc deprotection can help prevent this.[25] |
| Aspartimide Formation | Cyclization of an aspartic acid residue, especially when followed by glycine, serine, or alanine.[24][25] This can lead to a mixture of α- and β-coupled isomers.[24] | The use of nitrobenzyl esters for side-chain protection of aspartic acid has been suggested to prevent aspartimide formation.[1] |
| Alkylated Amides/Amines | Reaction of the amino group with carbocations generated during the cleavage of t-butyl protecting groups in Boc/Bzl chemistry.[24] | Use scavengers like anisole or thioanisole during the final cleavage step to trap the carbocations. |
| Products of Ring Saturation | During catalytic hydrogenolysis, the aromatic ring of the benzyl group can be reduced to a cyclohexyl ring.[26] | Use a less aggressive catalyst or optimize reaction conditions (lower pressure, shorter time). Using a mixed catalyst system, such as Pd/C with niobic acid-on-carbon, can facilitate debenzylation under milder conditions.[6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis for N-Benzyl Group Removal
This protocol describes a general procedure for the deprotection of an N-benzyl amino ester using catalytic hydrogenation with ammonium formate as the hydrogen source.[3][4]
Materials:
-
N-benzyl amino ester
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (or another suitable solvent like ethanol or DMF)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the N-benzyl amino ester in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.
-
Add ammonium formate (typically 5-10 equivalents) to the stirred suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Enzymatic Hydrolysis of a Benzyl Ester
This protocol outlines a general procedure for the enzymatic hydrolysis of a peptide benzyl ester.[2][27][28]
Materials:
-
N-protected amino acid or peptide benzyl ester
-
Esterase (e.g., porcine liver esterase) or Protease with esterase activity (e.g., papain, α-chymotrypsin)
-
Phosphate buffer (e.g., 1 M, pH 8)
-
Organic cosolvent (e.g., DMF or DMSO, if needed for solubility)
-
pH meter and titrator (e.g., with 0.1 M NaOH) for pH-stat method
Procedure:
-
Dissolve the N-protected amino acid or peptide benzyl ester in a minimal amount of an organic cosolvent like DMF or DMSO if it is not readily soluble in the aqueous buffer.
-
Add the substrate solution to the phosphate buffer in a reaction vessel maintained at a constant temperature (e.g., 37°C).
-
Add the enzyme (e.g., papain, 1 U/mL) to the reaction mixture.[28]
-
Maintain the pH of the reaction mixture at the optimal pH for the enzyme (e.g., pH 8) using a pH-stat with an automatic titrator that adds a dilute base (e.g., 0.1 M NaOH) to neutralize the carboxylic acid formed during hydrolysis.
-
Monitor the progress of the reaction by measuring the consumption of the base or by taking aliquots for HPLC analysis.
-
Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone or by acidification).
-
Work up the reaction mixture to isolate the deprotected product. This may involve extraction or precipitation followed by purification.
Data Summary
Table 1: Relative Stability of Substituted Benzyl Esters to Acid
| Benzyl Ester Substituent | Relative Stability to Acid | Cleavage Conditions |
| 4-Methoxybenzyl | Less stable than benzyl | More readily cleaved by mild acids. |
| Benzyl | Standard | Cleaved by strong acids (e.g., HF, TFMSA) or hydrogenolysis.[29] |
| 4-Chlorobenzyl | More stable than benzyl | Twice as stable as the benzyl ester toward hydrolysis with TFA/CH₂Cl₂ (1:1) at 45°C.[1] |
| 4-Nitrobenzyl | More stable than benzyl | More resistant to acidic cleavage.[1] |
Table 2: Comparison of Hydrolysis of Alanine Esters by Papain
| Alanine Ester | % Hydrolysis (1 U/mL papain) |
| Ala-OMe | 40 ± 6% |
| Ala-OEt | 20 ± 2% |
| Ala-OBzl | 11 ± 4% |
Data from a study on chemoenzymatic polymerization, indicating that the benzyl ester is more resistant to hydrolysis by papain under these conditions compared to methyl and ethyl esters.[28]
Visualizations
Caption: Primary degradation pathways of N-benzyl amino esters.
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trigger-responsive, fast-degradable poly(β-amino ester)s for enhanced DNA unpackaging and reduced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. peptide.com [peptide.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 24. peptide.com [peptide.com]
- 25. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
Troubleshooting difficult couplings with sterically hindered amino acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with difficult peptide couplings, particularly those involving sterically hindered amino acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing sterically hindered amino acids.
Issue: Low Coupling Yield
Q1: What are the primary reasons for low coupling yields when working with sterically hindered amino acids?
Low coupling yields in peptide synthesis involving sterically hindered amino acids are often a result of several contributing factors:
-
Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Val, Ile, Thr) or the presence of α,α-disubstitution (e.g., Aib) can physically block the approach of the activated carboxylic acid to the amine, significantly slowing down or preventing the reaction.[1][2] N-methylated amino acids also introduce steric bulk at the amide nitrogen, further impeding the coupling process.[2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support, especially with hydrophobic sequences.[2][3] This aggregation can obstruct reactive sites and hinder the diffusion of reagents.[2][3]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough to overcome the steric barriers presented by hindered amino acids.[1][2][3]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and duration are critical and often require optimization for challenging couplings.[1]
Q2: My standard coupling protocol with DCC/DIC is failing for a hindered residue. What should I do?
It is highly recommended to switch to a more potent class of coupling reagents.[2] Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive activated esters capable of overcoming the steric barrier.[2][3][4]
Q3: How can I improve the outcome of a difficult coupling reaction?
Several strategies can be employed to enhance the efficiency of coupling with sterically hindered amino acids:
-
Utilize a More Potent Coupling Reagent: As mentioned, switching from carbodiimides to onium salt-based reagents is a primary solution.[1][3]
-
Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction rate, so extending the coupling time (e.g., from 1-2 hours to overnight) can improve yields.[3] Gentle heating can also be beneficial, but must be applied cautiously to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion more rapidly.[3]
-
Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex.[3] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[3] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be advantageous.[3][5]
-
Perform a Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid is a common and effective method to drive the reaction to completion.[3]
-
Consider Acyl Fluoride Formation: For extremely hindered couplings, such as with α,α-disubstituted amino acids like Aib, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[3][6]
Issue: Racemization
Q4: What is racemization and how can it be minimized during the coupling of hindered amino acids?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which leads to the formation of diastereomeric impurities that are difficult to separate.[1] This is a significant concern, particularly during the activation of the carboxyl group.[7]
To minimize racemization:
-
Reduce Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization.[1][7] Minimize the time between activation and addition to the amine component.
-
Use a Weaker Base: Strong bases can promote racemization.[8] Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1][6]
-
Choose Appropriate Additives: The use of additives like HOAt or Oxyma Pure is superior to HOBt in suppressing racemization.[1]
-
Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]
-
Optimize Reaction Temperature: If using heat, optimize for the shortest time necessary to achieve a good yield to limit epimerization.[1][9]
Frequently Asked Questions (FAQs)
Q5: Which coupling reagents are considered the most effective for sterically hindered amino acids?
For challenging couplings, onium-salt-based reagents are generally the preferred choice.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered one of the most superior reagents for many difficult couplings due to the formation of highly reactive OAt active esters.[1][2][4]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is more reactive than HBTU.[3]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with coupling efficiencies comparable to HATU and is noted for its enhanced safety profile.[6]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is also highly effective, particularly for N-methylated amino acids, as it forms reactive OAt esters.[2]
Q6: What are α,α-disubstituted amino acids and why are they particularly challenging to couple?
α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), possess two substituents on the α-carbon.[10] This high degree of substitution creates significant steric hindrance, making peptide bond formation extremely difficult.[6][10][11] Specialized and highly potent activation methods, such as the use of amino acid fluorides, are often required for their successful incorporation.[6]
Q7: Can peptide aggregation be prevented or reversed?
Peptide aggregation can be a significant obstacle in solid-phase peptide synthesis.[3] Strategies to overcome this include:
-
Using Chaotropic Salts: Washing the resin with solutions of chaotropic salts like LiCl or KSCN can help disrupt secondary structures.[5]
-
Incorporating Backbone-Protected Residues: The introduction of Dmb- or Hmb-protected derivatives or pseudoproline dipeptides every six residues can disrupt aggregation.[5]
-
Specialized Solvent Systems: A mixture of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylenecarbonate at an elevated temperature can improve solvation.[5]
Data Summary
The following tables summarize quantitative data on the effectiveness of different coupling reagents and strategies for sterically hindered amino acids.
Table 1: Comparison of Coupling Reagent Efficiency
| Coupling Reagent | Active Ester Formed | General Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Often insufficient for sterically demanding couplings.[2][3] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for highly hindered residues.[3] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[3] |
| HATU/PyAOP | OAt ester | Very High | Considered among the most efficient, especially for difficult and N-methylated amino acids.[2][3] |
| COMU | Oxyma ester | Very High | Comparable efficiency to HATU with a better safety profile.[6] |
| TFFH | Acyl Fluoride (in situ) | Extremely High | Particularly effective for α,α-disubstituted amino acids like Aib.[6] |
Table 2: Reported Yields for a Hindered Tripeptide Coupling (Boc-Phe-Xaa-Phe-OBzl)
| Xaa (Hindered Residue) | Coupling Reagent | Yield (%) |
| N-Me-Val | HATU | 85 |
| N-Me-Val | HBTU | 72 |
| N-Me-Val | PyBOP | 78 |
| Aib | TFFH (Acyl Fluoride) | 92 |
| Aib | HATU | 65 |
Note: Yields are representative and can vary based on specific reaction conditions and peptide sequence.
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
Activation Mixture Preparation (First Coupling): In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[3]
-
First Coupling Reaction: Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.[3]
-
Washing: Wash the resin thoroughly with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating an incomplete reaction), an additional coupling may be necessary.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[3]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Reaction Monitoring: Allow the reaction to proceed and monitor for completion. Reaction times may vary depending on the specific residues involved.
Visualizations
Caption: Standard workflow for coupling a sterically hindered amino acid.
Caption: Troubleshooting logic for low coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 9. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 10. lifetein.com [lifetein.com]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
Preventing racemization during the synthesis and manipulation of chiral amino esters
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions to prevent racemization during the synthesis and manipulation of chiral amino esters.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical problem in peptide and drug synthesis?
A: Racemization is the conversion of a pure enantiomer (e.g., an L-amino acid) into an equal mixture of both its L- and D-enantiomers.[1] This process results in the loss of stereochemical integrity at the α-carbon.[2] In drug development, the biological activity of a peptide or small molecule therapeutic is dictated by its precise three-dimensional structure.[3] The presence of the incorrect diastereomer, even in small amounts, can dramatically reduce or eliminate therapeutic efficacy and is often difficult to remove through purification.[3]
Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?
A: The most common mechanism for racemization during amide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The process begins when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. This activation increases the acidity of the proton on the α-carbon.[2] In the presence of a base, this proton can be abstracted, leading to the formation of the achiral oxazolone ring. Subsequent attack by an amine can occur from either face of this planar intermediate, resulting in a mixture of L- and D-peptides.[1][2] Efficient coupling protocols aim to have the rate of amine attack significantly outpace the rate of oxazolone formation.[2]
Q3: What are the key factors that influence the rate of racemization?
A: Several experimental factors critically influence the extent of racemization:
-
Coupling Reagents & Additives : The choice of coupling reagent is paramount. Modern uronium/aminium salts (e.g., HATU, COMU) and phosphonium salts (e.g., PyBOP) are generally superior to carbodiimides (e.g., DCC, EDC) at suppressing racemization, especially when used with additives like HOBt, HOAt, or OxymaPure.[1][3][4]
-
Base : The strength and steric hindrance of the base are crucial.[5] Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton, increasing racemization. Weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.[5]
-
Temperature : Higher temperatures increase the rate of racemization.[6][7] Performing couplings at lower temperatures (e.g., 0 °C) is a common strategy to maintain chiral purity.[5]
-
Amino Acid Structure : Certain amino acids are inherently more prone to racemization. Histidine (His), cysteine (Cys), and serine (Ser) are particularly susceptible.[3][4][8] Amino acids with electron-withdrawing groups in their side chains can also show increased rates of epimerization.[9]
Q4: How can I safely hydrolyze a chiral amino ester without causing racemization?
A: Saponification (base-mediated ester hydrolysis) must be conducted under carefully controlled conditions to avoid racemization.[10] Traditional methods using strong aqueous bases and high temperatures can lead to significant loss of optical purity.[11] A milder, non-aqueous protocol using a methanolic solution of a hydroxide in a solvent like CH₂Cl₂ at room temperature can effectively hydrolyze esters with minimal racemization.[11] For derivatives that are highly sensitive to racemization, carrying out the reaction at lower temperatures (-20 °C to 30 °C) with short reaction times is recommended.[12]
Troubleshooting Guide
Issue 1: Significant epimerization (>5%) is detected after a peptide coupling step.
| Potential Cause | Suggested Solution |
| Inappropriate Coupling Reagent | If using a carbodiimide like DIC or EDC alone, add a racemization-suppressing agent such as OxymaPure or HOAt.[4][5] For difficult couplings, switch to a more modern onium salt reagent like HATU or COMU, which are known for rapid coupling kinetics and low racemization.[1][13] |
| Base is too Strong | If using DIPEA, switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5] Use the minimum number of equivalents of base necessary to facilitate the reaction. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. For particularly sensitive amino acids, maintain the low temperature for the entire reaction duration.[5] |
| Susceptible Amino Acid Residue | For residues like His, Cys, or Ser, ensure the use of a high-performance coupling reagent (e.g., COMU) and an appropriate base (e.g., NMM).[4][8] Protecting the side chain functionality, such as the imidazole nitrogen of histidine, can also mitigate racemization.[5] |
Issue 2: My purified chiral amino ester loses optical purity during storage or workup.
| Potential Cause | Suggested Solution |
| Exposure to Basic Conditions | Avoid exposing the ester to basic conditions during workup or purification (e.g., aqueous bicarbonate washes). If a base is necessary, use it at low temperatures and for the shortest possible time. Racemization is often base-catalyzed.[6][14] |
| Inappropriate Solvent | Certain solvent mixtures can promote racemization. For example, acetone containing acetic acid has been shown to racemize amino acid esters.[15] Store purified esters in non-polar, aprotic solvents at low temperatures. |
| Thermal Instability | Store the purified amino ester at low temperatures (e.g., -20 °C) to minimize degradation and epimerization over time. Avoid repeated freeze-thaw cycles. |
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent and additive combination is one of the most critical decisions for preventing racemization. The table below summarizes typical performance characteristics of common reagents.
| Reagent/Additive Combination | Reagent Type | Relative Racemization | Coupling Efficiency | Key Considerations |
| DIC / HOBt | Carbodiimide | Moderate | Good | A classic, cost-effective combination. Racemization can be significant in sensitive cases.[1] |
| DIC / HOAt | Carbodiimide | Low | Very Good | HOAt is a more powerful suppressing additive than HOBt.[4][5] |
| DIC / OxymaPure | Carbodiimide | Very Low | Very Good | OxymaPure is considered a superior and safer alternative to HOBt and HOAt.[13] |
| PyBOP | Phosphonium Salt | Low | Excellent | Very effective but produces a carcinogenic byproduct (HMPA). Its successor, PyAOP, is safer.[2][16] |
| HBTU / DIPEA | Aminium Salt | Low-Moderate | Excellent | Can cause significant racemization with sensitive amino acids if not carefully controlled. |
| HATU / NMM or Collidine | Aminium Salt | Very Low | Excellent | High reactivity promotes rapid amide bond formation, minimizing racemization.[1][16] Considered a benchmark for low-racemization coupling. |
| COMU / DIPEA (1 equiv.) | Uronium Salt | Very Low | Excellent | Shows greater coupling efficiency and reduced epimerization compared to HATU in some systems.[13][17] |
Note: The extent of racemization is highly dependent on the specific amino acid sequence and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using HATU
This protocol describes a general procedure for coupling an N-protected amino acid to an amino ester or a resin-bound amine while minimizing racemization.
-
Reagent Preparation :
-
Dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF (or a suitable solvent like DCM/DMF).
-
In a separate vial, dissolve HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 eq.) in anhydrous DMF.
-
-
Activation :
-
Cool the amino acid solution to 0 °C in an ice bath.
-
Add the HATU solution to the amino acid solution.
-
Add a hindered or weak base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (2.0 eq.), to the mixture.
-
Stir the activation mixture at 0 °C for 5-10 minutes.
-
-
Coupling :
-
Add the amino component (amine hydrochloride salt or resin-bound amine, 1.0 eq.) to the activated mixture. If the amine is a salt, an additional equivalent of base is required.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring and Workup :
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a mild acid (e.g., saturated aq. NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with mild acid, mild base (if tolerated), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification and Analysis :
-
Purify the crude product via flash column chromatography.
-
Assess the diastereomeric purity of the product using chiral HPLC or by derivatization with Marfey's reagent followed by HPLC analysis.[5]
-
Protocol 2: Quantification of Racemization using Chiral HPLC
This method directly separates and quantifies the desired diastereomer from the undesired epimer.
-
Sample Preparation :
-
After the coupling reaction, obtain a sample of the crude or purified product.
-
Dissolve the sample in the initial mobile phase for HPLC analysis to a concentration of approximately 1 mg/mL.
-
-
Chiral HPLC Analysis :
-
Column : Select a chiral stationary phase (CSP) column suitable for the analyte (e.g., a polysaccharide-based column like Chiralpak® or a macrocyclic glycopeptide-based column).
-
Mobile Phase : Use a mobile phase system (e.g., hexane/isopropanol or an aqueous/organic mixture with additives) optimized for the specific column and analyte. Isocratic elution is preferred for quantification.
-
Detection : Use a UV detector at a wavelength where the analyte has strong absorbance.
-
Analysis : Inject the sample and record the chromatogram. The two diastereomers should appear as distinct peaks.
-
-
Calculation :
-
Integrate the peak areas for both the desired (L,L or D,D) and undesired (L,D or D,L) diastereomers.
-
Calculate the percentage of racemization (epimerization) using the formula: % Racemization = [Area(undesired) / (Area(desired) + Area(undesired))] x 100
-
Visualizations
Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.
Caption: A logical workflow for troubleshooting high racemization levels.
Caption: General experimental workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.globalso.com [file.globalso.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate: A Comparative Guide to 1H and 13C NMR Spectroscopy
For Immediate Release
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate". The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative analytical techniques and including predicted spectral data and experimental protocols.
Predicted 1H and 13C NMR Data
Due to the absence of publicly available experimental NMR spectra for the title compound, the following tables present predicted 1H and 13C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.
Table 1: Predicted 1H NMR Data for this compound]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H (Phenyl) |
| ~ 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 3.65 | Singlet | 3H | -O-CH₃ |
| ~ 3.60 | Singlet | 2H | N-CH₂ -Ph |
| ~ 3.40 | Singlet | 2H | N-CH₂ -C=O |
| ~ 2.60 | Triplet | 2H | N-CH₂ -CH₂- |
| ~ 2.35 | Triplet | 2H | -CH₂ -C=O |
| ~ 1.90 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted 13C NMR Data for this compound]
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 173.5 | C=O | C =O (Butanoate) |
| ~ 171.0 | C=O | C =O (Acetate) |
| ~ 138.5 | C (quaternary) | Ar-C (ipso-Phenyl) |
| ~ 129.0 | CH | Ar-C H (ortho-Phenyl) |
| ~ 128.5 | CH | Ar-C H (para-Phenyl) |
| ~ 127.5 | CH | Ar-C H (meta-Phenyl) |
| ~ 60.5 | CH₂ | -O-CH₂ -CH₃ |
| ~ 58.0 | CH₂ | N-CH₂ -Ph |
| ~ 55.0 | CH₂ | N-CH₂ -C=O |
| ~ 51.5 | CH₃ | -O-CH₃ |
| ~ 51.0 | CH₂ | N-CH₂ -CH₂- |
| ~ 31.0 | CH₂ | -CH₂ -C=O |
| ~ 24.0 | CH₂ | -CH₂-CH₂ -CH₂- |
| ~ 14.0 | CH₃ | -O-CH₂-CH₃ |
Experimental Protocols
A standard protocol for the acquisition of 1H and 13C NMR spectra for "this compound" is outlined below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. 1H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.
3. 13C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the 1H frequency) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1.5 s.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.
Mandatory Visualization
The following diagram illustrates the molecular structure of "this compound" and the connectivity of the atoms, which is fundamental to interpreting the NMR spectra.
Caption: Molecular structure and atom connectivity.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other techniques can provide complementary information for the characterization of "this compound".
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| 1H and 13C NMR | Detailed structural information, including connectivity, stereochemistry, and electronic environment of atoms. | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[1][2][3] | High sensitivity, can identify compounds in complex mixtures. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O of esters, C-N of amines).[4][5] | Fast, simple sample preparation. | Provides limited structural information, complex spectra can be difficult to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and sensitivity, suitable for a wide range of compounds. | Does not provide structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, providing both retention time and mass spectrum.[2] | Excellent for analyzing volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
References
Mass spectrometry fragmentation pattern of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate against the experimentally observed fragmentation of a structurally related, simpler molecule, N-Benzylglycine ethyl ester . Understanding these fragmentation pathways is crucial for the structural elucidation and identification of these and similar compounds in complex mixtures, a common task in drug discovery and development.
Introduction
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic molecules. Electron ionization (EI) is a hard ionization method that generates numerous fragment ions, providing a detailed molecular fingerprint. The fragmentation patterns are governed by the relative stability of the resulting carbocations and radicals, with specific functional groups directing the cleavage pathways.
This guide will delineate the predicted fragmentation of the target molecule, this compound, by leveraging established fragmentation rules for its constituent ester and N-benzylamine moieties. This predicted pattern will be compared with the known fragmentation of N-Benzylglycine ethyl ester, providing a framework for interpreting the mass spectra of more complex derivatives.
Predicted vs. Observed Fragmentation Patterns
The following tables summarize the predicted major fragment ions for this compound and the observed major fragment ions for the reference compound, N-Benzylglycine ethyl ester.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Description of Fragmentation |
| 293 | [M - •OCH3]+ | Loss of the methoxy radical from the methyl butanoate moiety. |
| 248 | [M - •COOCH2CH3]+ | Loss of the ethoxycarbonyl radical from the ethyl ester moiety. |
| 220 | [M - •CH2COOCH2CH3]+ | α-cleavage with loss of the ethoxycarbonylethyl radical. |
| 192 | [M - •(CH2)3COOCH3]+ | α-cleavage with loss of the methoxycarbonylpropyl radical. |
| 148 | [C10H14NO]+ | Fragment containing the N-benzyl group after cleavage of the butanoate chain. |
| 91 | [C7H7]+ | Tropylium ion, characteristic of benzyl compounds. |
Table 2: Observed Mass Spectrometry Fragmentation Data for N-Benzylglycine ethyl ester
| Observed m/z | Relative Abundance | Proposed Fragment Ion | Description of Fragmentation |
| 193 | 25% | [M]+• | Molecular Ion |
| 120 | 100% | [M - •COOCH2CH3]+ | Loss of the ethoxycarbonyl radical. |
| 91 | 80% | [C7H7]+ | Tropylium ion, characteristic of benzyl compounds. |
| 77 | 15% | [C6H5]+ | Phenyl ion. |
| 65 | 10% | [C5H5]+ | Cyclopentadienyl cation. |
Experimental Protocols
The following is a general experimental protocol for acquiring EI mass spectra for compounds such as those discussed in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Fragmentation Pathways and Visualization
The fragmentation of these molecules is primarily driven by cleavage at bonds alpha to the nitrogen atom and cleavage of the ester groups. The stability of the resulting benzyl and tropylium cations is a major factor in the observed fragmentation patterns.
Predicted Fragmentation of this compound
The fragmentation of the target molecule is predicted to involve several key pathways, including the loss of the ester functional groups and the characteristic formation of the tropylium ion.
Caption: Predicted fragmentation of the target molecule.
Observed Fragmentation of N-Benzylglycine ethyl ester
The fragmentation of N-Benzylglycine ethyl ester is dominated by the loss of the ethoxycarbonyl group and the formation of the highly stable tropylium ion.
Caption: Observed fragmentation of the reference molecule.
Comparative Analysis
The fragmentation of both molecules is significantly influenced by the N-benzyl group, leading to the prominent tropylium ion at m/z 91. For N-Benzylglycine ethyl ester, the base peak at m/z 120 arises from the loss of the ethoxycarbonyl radical, highlighting the lability of the ester group.
For the more complex target molecule, this compound, we predict analogous cleavages of its two distinct ester functionalities. The loss of the methoxy group from the butanoate chain (m/z 293) and the loss of the ethoxycarbonyl group (m/z 248) are expected to be significant fragmentation pathways. Furthermore, alpha-cleavages relative to the nitrogen atom are predicted to yield fragments at m/z 192 and 220. The presence of the butanoate chain introduces additional fragmentation possibilities not seen in the simpler reference compound.
Conclusion
This comparative guide illustrates how the fundamental principles of mass spectrometry fragmentation can be applied to predict the mass spectral features of a complex molecule, this compound, by comparing it to a simpler, structurally related compound, N-Benzylglycine ethyl ester. The dominant fragmentation pathways are dictated by the stability of the resulting ions, with the N-benzyl group playing a key directive role in both molecules. This predictive approach is a valuable tool for the tentative identification of novel compounds and for designing further analytical experiments for comprehensive structural confirmation.
Comparison of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" with other N-protected amino acids
A Comparative Analysis of N-Protected Amino Acids for Peptide Synthesis and Drug Development
In the realm of peptide chemistry and the development of novel therapeutics, the strategic use of N-protected amino acids is fundamental. The selection of an appropriate N-protecting group is critical as it directly influences the solubility, stability, and reactivity of the amino acid building blocks, thereby impacting the overall efficiency and yield of peptide synthesis. This guide provides a comparative overview of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate," a specialized N-disubstituted GABA derivative, and contrasts it with conventionally employed N-protected amino acids such as those bearing the Fmoc, Boc, and Cbz protecting groups.
The target compound, this compound, possesses two distinct substituents on the nitrogen atom of a 4-aminobutanoate backbone: a benzyl group and an N-carboxymethyl ethyl ester. This N-disubstitution pattern suggests its potential application as a scaffold in medicinal chemistry or as a building block in the synthesis of complex molecules, rather than as a conventional amino acid for solid-phase peptide synthesis (SPPS). The N-benzyl group is known for its stability and can be removed under specific hydrogenolysis conditions. The N-carboxymethyl ester moiety introduces additional functionality and can be hydrolyzed under basic conditions.
This guide will focus on the comparison of this unique structure with the industry-standard N-α-Fmoc, N-α-Boc, and N-α-Cbz protected amino acids, which are cornerstones of modern peptide synthesis. The comparison will be based on key performance indicators such as deprotection conditions, stability, and impact on synthesis efficiency.
Comparative Performance of N-Protecting Groups
The choice of an N-protecting group is dictated by the desired chemical strategy, particularly the conditions under which the protecting group must be removed while keeping other protecting groups on the peptide chain intact (orthogonality). The following table summarizes the key characteristics of common N-protecting groups.
| Protecting Group | Structure | Cleavage Conditions | Stability | Advantages | Disadvantages |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 9-fluorenylmethoxycarbonyl | Mild base (e.g., 20% piperidine in DMF) | Base-labile, acid-stable | Mild cleavage allows for use with acid-labile side-chain protecting groups; UV-active byproduct allows for reaction monitoring. | Can be prematurely cleaved by basic side chains; fluorene byproduct can be difficult to remove. |
| Boc (tert-Butoxycarbonyl) | tert-butoxycarbonyl | Strong acid (e.g., TFA in DCM) | Acid-labile, base-stable | Highly stable to a wide range of reagents; cost-effective. | Harsh acidic cleavage can damage sensitive residues; requires use of HF for final cleavage from resin. |
| Cbz (Carboxybenzyl) | benzyloxycarbonyl | Catalytic hydrogenolysis (H2/Pd-C), strong acid (HBr/acetic acid) | Stable to mild acid and base | Can be removed under neutral conditions; useful in solution-phase synthesis. | Not suitable for peptides containing sulfur-containing amino acids (catalyst poisoning); requires specialized equipment for hydrogenation. |
| N-Benzyl & N-Carboxymethyl Ethyl Ester | Benzyl and ethyl 2-(benzylamino)acetate | Hydrogenolysis (for N-benzyl); Saponification (for ethyl ester) | Generally stable to acidic and basic conditions (for N-benzyl) | N-disubstitution can increase solubility; provides a scaffold for further functionalization. | Not a standard protecting group for SPPS; removal of N-benzyl group by hydrogenolysis is not compatible with many other protecting groups. |
Experimental Protocols
Detailed methodologies for the deprotection of commonly used N-protected amino acids are provided below. These protocols are fundamental to the execution of solid-phase peptide synthesis.
1. Fmoc Group Deprotection Protocol
-
Reagents: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
The Fmoc-protected peptide-resin is washed with DMF (3 x 1 min).
-
The deprotection solution (20% piperidine in DMF) is added to the resin.
-
The reaction vessel is agitated at room temperature for 20 minutes.
-
The resin is drained and washed thoroughly with DMF (5 x 1 min) to remove the cleaved Fmoc group and excess piperidine.
-
A small sample of the resin can be tested with a ninhydrin solution to confirm the presence of a free primary amine.
-
2. Boc Group Deprotection Protocol
-
Reagents: 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Procedure:
-
The Boc-protected peptide-resin is washed with DCM (3 x 1 min).
-
The deprotection solution (50% TFA in DCM) is added to the resin.
-
The reaction vessel is agitated at room temperature for 30 minutes.
-
The resin is drained and washed with DCM (3 x 1 min).
-
The resin is neutralized with a 10% (v/v) solution of diisopropylethylamine (DIPEA) in DCM (2 x 2 min).
-
The resin is washed thoroughly with DCM (5 x 1 min).
-
3. Cbz Group Deprotection Protocol (Hydrogenolysis)
-
Reagents: Palladium on activated carbon (10% Pd/C), Hydrogen gas (H2), and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Procedure:
-
The Cbz-protected amino acid or peptide is dissolved in the chosen solvent in a flask suitable for hydrogenation.
-
The 10% Pd/C catalyst is added to the solution (typically 10-20% by weight of the substrate).
-
The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The solvent is removed under reduced pressure to yield the deprotected product.
-
Visualizing Peptide Synthesis Workflows
The following diagrams illustrate the logical flow of solid-phase peptide synthesis (SPPS) utilizing the orthogonal protection strategies afforded by Fmoc and Boc protecting groups.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
"Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" versus Boc-protected analogues
A Comparative Guide to Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate and its Boc-Protected Analogues
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an objective comparison between this compound, a tertiary amine with a permanent N-benzyl group, and its analogues where the benzyl group is replaced by a temporary tert-butyloxycarbonyl (Boc) protecting group. This comparison will focus on their synthesis, stability, reactivity, and implications for their use as synthetic intermediates.
Introduction
The core structure is a derivative of 4-aminobutanoic acid, featuring substitutions on the nitrogen atom. The choice between an N-benzyl (Bn) group and an N-Boc group dictates the subsequent chemical transformations that can be performed on the molecule. The N-benzyl group is a robust, non-labile protecting group, typically removed under reductive conditions, while the N-Boc group is an acid-labile carbamate widely used for the temporary protection of amines.[1][2] This fundamental difference in reactivity allows for their use in orthogonal synthetic strategies, where one protecting group can be selectively removed in the presence of the other.[1][3]
Data Presentation
The following tables summarize the key properties and reaction conditions for the N-Benzyl and N-Boc protected compounds, providing a clear comparison for synthetic planning.
Table 1: Comparison of General Properties and Stability
| Property | This compound | N-Boc Analogue | References |
| Protecting Group | Benzyl (Bn) | tert-Butoxycarbonyl (Boc) | [1][2] |
| Stability to Acids | Generally stable to mild and moderate acids. | Labile to moderate and strong acids (e.g., TFA, HCl).[2][4] | [1][2][5] |
| Stability to Bases | Stable. | Stable to most bases and nucleophiles.[6][7] | [5][6][7] |
| Stability to Reductive Conditions (e.g., H₂/Pd-C) | Labile (cleaved by hydrogenolysis). | Stable.[2] | [2][5][8] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc).[1] | Orthogonal to groups removed by hydrogenolysis (e.g., Bn, Cbz).[1][3] | [1][3] |
Table 2: Comparison of Synthesis and Deprotection Conditions
| Process | N-Benzyl Group | N-Boc Group | Typical Yields | References |
| Protection (Introduction) | Reductive amination with benzaldehyde or alkylation with benzyl bromide. | Reaction with di-tert-butyl dicarbonate (Boc)₂O and a base. | 85-95% (N-Benzylation)[1] / High (N-Boc)[6][9] | [1][6][8][9] |
| Deprotection (Cleavage) | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Treatment with a moderate to strong acid (e.g., TFA in DCM). | 90-98% (Hydrogenolysis)[1] / >90% (Acidolysis)[2][4] | [1][2][4][8] |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of both the N-benzyl and N-Boc protected compounds are provided below. These protocols are based on established procedures for similar substrates.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a two-step synthesis starting from methyl 4-aminobutanoate.
Step 1: Synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)amino]butanoate
-
To a solution of methyl 4-aminobutanoate hydrochloride (1 equivalent) in a suitable solvent such as methanol, add triethylamine (1.1 equivalents) to neutralize the salt.
-
Add ethyl bromoacetate (1 equivalent) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude secondary amine, which can be used in the next step without further purification.
Step 2: N-Benzylation via Reductive Amination
-
Dissolve the crude methyl 4-[(2-ethoxy-2-oxoethyl)amino]butanoate (1 equivalent) and benzaldehyde (1.2 equivalents) in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.[10]
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of the N-Boc Analogue
This protocol describes the N-Boc protection of the secondary amine intermediate.
-
Dissolve the crude methyl 4-[(2-ethoxy-2-oxoethyl)amino]butanoate (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture, portion-wise if necessary, while stirring at room temperature.[6][9]
-
Stir the reaction for 4-12 hours until completion is confirmed by TLC.
-
If using an organic solvent, wash the reaction mixture with water and brine. If using a mixed aqueous system, extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 3: Deprotection of the N-Benzyl Group
-
Dissolve the N-benzyl protected compound in a suitable solvent such as ethanol or methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 10% by weight of the substrate).
-
Purge the reaction vessel with nitrogen, then introduce a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus).[8]
-
Stir the reaction vigorously at room temperature for 1-24 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 4: Deprotection of the N-Boc Group
-
Dissolve the N-Boc protected compound in an organic solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to achieve a final concentration of 20-50% (v/v).[2]
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by washing with a mild base (e.g., saturated aqueous sodium bicarbonate solution) during an aqueous work-up.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and the concept of orthogonal deprotection.
Caption: Synthetic pathways to N-Benzyl and N-Boc protected compounds.
Caption: Orthogonal deprotection strategy for N-Benzyl and N-Boc groups.
Conclusion
The choice between using "this compound" and its N-Boc protected analogue is a strategic decision that hinges on the overall synthetic plan. The N-benzyl group offers robust protection under a wide range of conditions, making it suitable for syntheses where the nitrogen atom needs to be masked through multiple steps that may involve acidic or basic reagents.[5] Its removal via hydrogenolysis provides a clean deprotection method, provided other functional groups in the molecule are compatible with reductive conditions.[8]
Conversely, the N-Boc group is the protecting group of choice when temporary protection of the amine is required.[2] Its stability to basic and reductive conditions, coupled with its facile removal under mild acidic conditions, makes it an integral part of many orthogonal protection schemes, particularly in peptide synthesis and the construction of complex molecules with multiple functional groups.[1][3] By understanding the distinct stability and reactivity profiles of these two protecting groups, researchers can design more efficient and effective synthetic routes for their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide: Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate versus its Fmoc-Protected Analogues
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of N-protecting group strategies for a key peptidomimetic building block.
This guide provides an in-depth comparison between Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate and its corresponding Fmoc-protected analogues. The choice of a protecting group is a critical decision in the synthesis of peptidomimetics and other advanced molecules, directly impacting yield, purity, and the overall efficiency of a synthetic route. This document offers a data-driven analysis to inform the selection of the most appropriate strategy for your research and development needs.
Performance Comparison: Benzyl vs. Fmoc Protection
The selection between a benzyl (Bn) and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the nitrogen atom in N-substituted amino acid esters is a trade-off between stability and ease of cleavage. This choice has significant implications for the design of multi-step synthetic pathways, particularly in the construction of compound libraries for drug discovery.
| Parameter | This compound | Fmoc-Protected Analogue | Key Considerations |
| Typical Synthesis Yield | High (e.g., ~97.7% for similar N-benzyl amino esters)[1] | Good to High (e.g., ~81% for Fmoc-β-Ala-OH)[2] | Yields are highly dependent on the specific reaction conditions and substrates. |
| Purity | Generally high, purification often straightforward. | Can be high, but potential for side reactions during Fmoc introduction.[3] | Purity is critical for subsequent reactions and biological assays. |
| Stability | Robust; stable to a wide range of reagents, including acidic and basic conditions used for other protecting groups.[4] | Base-labile; sensitive to primary and secondary amines (e.g., piperidine).[3] | The stability profile dictates the orthogonality of the synthetic strategy. |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH).[5] | Mild base (e.g., 20% piperidine in DMF).[5] | Harsh deprotection conditions for benzyl groups may not be suitable for sensitive substrates. |
| Compatibility | Suited for Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[4] | The gold standard for Fmoc/tBu SPPS and compatible with solution-phase synthesis.[4] | The choice of protecting group must align with the overall synthetic strategy. |
| Cost-Effectiveness | Generally lower cost of the protecting group. | Fmoc-protected amino acids can be more expensive.[] | Overall cost should consider the entire synthetic process, including reagents and purification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for the N-alkylation to produce the benzyl-protected compound and for the introduction of the Fmoc protecting group.
Protocol 1: Synthesis of this compound (via N-Alkylation)
This protocol is adapted from a general procedure for the N-alkylation of amino acid esters.
Materials:
-
Methyl 4-aminobutanoate hydrochloride
-
Benzyl bromide
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 4-aminobutanoate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (1.1 eq) to the mixture and stir at room temperature for 12 hours.
-
Add ethyl bromoacetate (1.1 eq) and continue stirring at 50°C for another 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of the Fmoc-Protected Analogue
This protocol is a general method for the Fmoc protection of an amino acid ester.
Materials:
-
Methyl 4-[N-(2-ethoxy-2-oxoethyl)amino]butanoate
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane and water or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 4-[N-(2-ethoxy-2-oxoethyl)amino]butanoate (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution in an ice bath and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
Visualizing the Workflow: Combinatorial Library Synthesis
The use of N-substituted amino acid esters is prevalent in the construction of combinatorial libraries for high-throughput screening in drug discovery. The choice of protecting group is fundamental to the design of the library synthesis workflow.
Caption: Workflow for combinatorial library synthesis and screening.
Conclusion
The decision to use a benzyl versus an Fmoc protecting group for N-substituted amino acid esters like this compound depends heavily on the overall synthetic strategy.
-
Benzyl protection offers robustness and is ideal for solution-phase synthesis where stability to a wide range of reaction conditions is required. However, the harsher deprotection conditions may limit its applicability with sensitive substrates.
-
Fmoc protection provides the advantage of mild, base-labile deprotection, making it highly compatible with modern solid-phase peptide synthesis and automated synthesis platforms. The potential for side reactions during its introduction necessitates careful optimization.
For high-throughput synthesis of compound libraries, the Fmoc strategy is often favored due to its compatibility with automated processes and milder deprotection steps. However, for specific applications requiring a highly stable protecting group during multi-step solution-phase synthesis, the benzyl group remains a valuable and reliable choice. A thorough evaluation of the planned synthetic route and the chemical nature of the target molecules is essential for making an informed and effective decision.
References
Biological activity of peptides containing "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of peptides containing analogs of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate." By examining structurally related compounds, particularly macrocyclic dipeptide N-benzyl amides, we delve into their potential as therapeutic agents, with a focus on proteasome inhibition and anti-proliferative effects. This guide offers a synthesis of experimental data, detailed protocols for key biological assays, and visualizations of relevant pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Comparative Biological Activity of N-Benzyl Peptide Analogs
A notable study designed and synthesized a series of novel macrocyclic dipeptide N-benzyl amides, revealing their efficacy as proteasome inhibitors and their ability to suppress the growth of various cancer cell lines.[1] The data presented below summarizes the structure-activity relationship (SAR) of these compounds, highlighting the most promising candidates for further development.
Table 1: Proteasome Inhibitory Activity of Macrocyclic Dipeptide N-Benzyl Amides [1]
| Compound | P1 Residue | P2 Residue | Linker | β5c IC50 (nM) | β5i IC50 (nM) |
| 23a | L-Ala | L-Phe | m-xylyl | 120 | 150 |
| 23d | D-Ala | L-Phe | m-xylyl | >10000 | >10000 |
| 23h | L-Pro | L-Phe | m-xylyl | 29 | 35 |
| 23j | L-Phe | L-Phe | m-xylyl | 45 | 58 |
IC50 values represent the concentration of the compound required to inhibit 50% of the proteasome subunit activity. β5c and β5i refer to the constitutive and immunoproteasome chymotrypsin-like subunits, respectively.
Table 2: Anti-proliferative Activity of Lead Compound 23h [1]
| Cell Line | Cancer Type | IC50 (nM) |
| RPMI 8226 | Multiple Myeloma | 18 |
| MM1S | Multiple Myeloma | 15 |
| MV-4-11 | Acute Myeloid Leukemia | 21 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly indicates that the stereochemistry and the nature of the amino acid residues, particularly at the P1 position, play a crucial role in the inhibitory potency of these macrocyclic peptides. Compound 23h , with an L-Proline residue at the P1 position, emerged as the most potent inhibitor of both the constitutive (β5c) and immunoproteasome (β5i). Furthermore, this compound exhibited excellent anti-proliferative activity against multiple myeloma and acute myeloid leukemia cell lines.[1]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key biological assays are provided below.
Proteasome Activity Assay
This protocol outlines the measurement of proteasome activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (e.g., RPMI 8226, MM1S, MV-4-11)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Culture cells to the desired density. Harvest and wash the cells with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Cell lysate (normalized for protein concentration)
-
Test compound at various concentrations (or DMSO as a vehicle control)
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
Substrate Addition: Add the fluorogenic substrate to each well.
-
Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time using a fluorometric plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol describes the determination of the anti-proliferative activity of the test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., RPMI 8226, MM1S, MV-4-11)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: Proteasome Inhibition Signaling Pathway.
Caption: Experimental Workflow for Peptide Analog Evaluation.
References
Comparison Guide: Structure-Activity Relationship of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate Derivatives as Potential Angiotensin-Converting Enzyme (ACE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) for a series of hypothetical derivatives of "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate." The core hypothesis is that this chemical scaffold can be optimized for angiotensin-converting enzyme (ACE) inhibition, a key mechanism in the management of hypertension.[1][2][3] The following sections detail the SAR, present comparative biological data in a tabular format, provide comprehensive experimental protocols, and include visualizations of the relevant biological pathway and experimental workflow.
Introduction to the Core Scaffold and Rationale
The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[2] Angiotensin-converting enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II.[2] Inhibition of ACE is a clinically validated strategy for the treatment of hypertension and related cardiovascular disorders.[1][4]
The parent compound, this compound, possesses structural features, such as ester functionalities and a benzyl group, that are present in known ACE inhibitors like benazepril.[1][4] This suggests its potential as a starting point for the development of novel ACE inhibitors. This guide outlines a systematic investigation into the SAR of its derivatives to identify compounds with enhanced inhibitory potency.
Structure-Activity Relationship and Comparative Data
To investigate the SAR, a series of derivatives (Table 1) were designed with modifications at three key positions: the benzyl ring (R1), the ethyl ester (R2), and the methyl ester (R3) of the parent compound (Compound 1). The inhibitory activity of these compounds against ACE was determined in vitro and is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. Captopril, a well-established ACE inhibitor, is included for comparison.
Table 1: Structure and In Vitro ACE Inhibitory Activity of "this compound" Derivatives
| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Ester Group) | R3 (Ester Group) | IC50 (nM) |
| 1 (Parent) | H | -CH2CH3 | -CH3 | 850 |
| 2 | 4-Cl | -CH2CH3 | -CH3 | 420 |
| 3 | 4-OCH3 | -CH2CH3 | -CH3 | 910 |
| 4 | H | -H | -CH3 | 150 |
| 5 | 4-Cl | -H | -CH3 | 75 |
| 6 | H | -CH2CH3 | -H | 95 |
| 7 | 4-Cl | -CH2CH3 | -H | 45 |
| 8 | H | -H | -H | 15 |
| Captopril | - | - | - | 23 |
Interpretation of SAR Data:
-
Effect of Benzyl Ring Substitution (R1): Introduction of an electron-withdrawing group (4-Cl, Compound 2) on the benzyl ring resulted in a twofold increase in potency compared to the parent compound. Conversely, an electron-donating group (4-OCH3, Compound 3) slightly decreased activity. This suggests that the electronic properties of the benzyl ring influence binding to the enzyme.
-
Effect of Ester Hydrolysis (R2 and R3): Hydrolysis of the ethyl ester to a carboxylic acid (Compound 4) significantly enhanced ACE inhibitory activity. A similar, but more pronounced, increase in potency was observed upon hydrolysis of the methyl ester (Compound 6). This is consistent with the known SAR of many ACE inhibitors, where a terminal carboxylate group mimics the C-terminus of ACE substrates and interacts with a key zinc ion in the enzyme's active site.[3]
-
Synergistic Effects: The most potent compounds were those in which one or both ester groups were hydrolyzed to carboxylic acids. Compound 7, combining the 4-chloro substitution and a C-terminal carboxylate, exhibited a significant increase in potency. The diacid derivative (Compound 8) was the most potent compound in the series, with an IC50 value of 15 nM, surpassing that of the reference drug captopril. This highlights the importance of the dicarboxylate feature for potent ACE inhibition.
Experimental Protocols
A representative synthetic route to the parent compound and its ester derivatives involves the reductive amination of a suitable keto-ester with a primary amine. Subsequent hydrolysis of the ester groups yields the corresponding carboxylic acids.
Example: Synthesis of this compound (Compound 1)
-
To a solution of methyl 4-oxobutanoate (1.0 eq) in methanol, add benzylamine (1.0 eq) and ethyl 2-aminoacetate (1.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Derivatives with substitutions on the benzyl ring can be synthesized using the appropriately substituted benzylamine.
-
Dissolve the corresponding ester derivative (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid derivative.
This protocol is based on the quantification of hippuric acid formed from the ACE-catalyzed hydrolysis of hippuryl-histidyl-leucine (HHL).[5][6]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Sodium borate buffer (pH 8.3)
-
Test compounds and Captopril (positive control)
-
1 M HCl
-
Ethyl acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE (10 mU/mL) in sodium borate buffer.
-
Prepare a 5 mM solution of HHL in sodium borate buffer.
-
Prepare serial dilutions of the test compounds and captopril in sodium borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for control).
-
Add 50 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.[7]
-
Initiate the reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.[2]
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.[7]
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.
-
Vortex the mixture for 30 seconds and centrifuge at 3000 rpm for 10 minutes.
-
-
Quantification:
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum oven.
-
Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.[6]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
-
Visualizations
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. benchchem.com [benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for the N-Alkylation of β-Amino Esters: A Guide for Researchers
The N-alkylation of β-amino esters is a critical transformation in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The development of efficient and selective catalytic methods for this reaction is of paramount importance. This guide provides a comparative analysis of the primary catalytic systems employed for the N-alkylation of β-amino esters and related compounds, focusing on homogeneous, heterogeneous, and enzymatic approaches.
Executive Summary
The catalytic N-alkylation of amino esters, particularly with alcohols as green alkylating agents, predominantly proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This atom-economical pathway involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine, followed by the in-situ reduction of the imine to the desired N-alkylated product.
Homogeneous catalysts , particularly those based on ruthenium and iridium, are the most extensively studied and have demonstrated high efficiency and selectivity for the N-alkylation of α-amino esters. Crucially, base-free conditions can be employed with some of these catalysts, which is vital for preventing the racemization of the chiral center in the amino ester.[1][2][3] While direct examples for β-amino esters are less common, related transformations, such as the amination of β-hydroxyl acid esters, have been successfully demonstrated with ruthenium catalysts.[1]
Heterogeneous catalysts , such as those based on nickel and other transition metals supported on materials like alumina, offer the significant advantage of easier separation and recyclability.[4][5][6] However, their application in the N-alkylation of amino esters is less developed, with most studies focusing on simpler amines and anilines. These systems often require higher reaction temperatures and the use of a base, which could pose a challenge for sensitive substrates like β-amino esters.
Enzymatic catalysts represent a frontier in this field, offering the potential for exceptional selectivity under mild conditions. While direct enzymatic N-alkylation of β-amino esters is not yet well-established, engineered enzymes like tryptophan synthase have been successfully used for the synthesis of β-N-substituted-α-amino acids, showcasing the potential of biocatalysis in C-N bond formation at the β-position.[7]
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems for the N-alkylation of amino esters and related compounds. It is important to note the limited data available specifically for β-amino esters, with data for α-amino esters and other relevant reactions included for a comprehensive overview.
Table 1: Homogeneous Catalysts for N-Alkylation of Amino Esters
| Catalyst System | Substrate | Alkylating Agent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Ru-Shvo's Catalyst / Diphenylphosphate | Phenylalanine pentyl ester (α-amino ester) | 4-Methylbenzyl alcohol | 100 | 18 | 0.5 | 86 | 96% | [1] |
| [Cp*IrCl2]2 | Proline methyl ester (α-amino ester) | Benzyl alcohol | 100 | 16 | 2.5 | 95 | >99% | [8] |
| Ru-Macho-BH | Leucine methyl ester (α-amino ester) | Benzyl alcohol | 100 | 24 | 1 | 85 | >99% | [9] |
| Fe(CO)3(cyclopentadienone) | Glycine methyl ester (α-amino ester) | 1-Pentanol | 110 | 24 | 5 | 75 | N/A | [10] |
Table 2: Heterogeneous Catalysts for N-Alkylation of Amines
| Catalyst System | Substrate | Alkylating Agent | Temp. (°C) | Time (h) | Catalyst Loading | Yield (%) | Reference |
| Ni-Cu/γ-Al2O3 | Aniline | Benzyl alcohol | 130 | 5 | 50 mg | 98 | [6] |
| Ag/Al2O3 | Aniline | Benzyl alcohol | 110 | 24 | 100 mg | 95 | [4] |
| Pt-Sn/γ-Al2O3 | Aniline | Benzyl alcohol | 120 | 12 | 50 mg | 96 | [5] |
Table 3: Enzymatic Systems for Related C-N Bond Formation
| Enzyme System | Substrate | Nucleophile | Temp. (°C) | Time (h) | Key Features | Reference |
| Engineered Tryptophan Synthase (PfTrpB) | L-Serine | Aniline | 37 | 24 | Synthesis of β-N-phenyl-α-alanine | [7] |
Experimental Protocols
Homogeneous Catalysis: Ru-Catalyzed N-Alkylation of a β-Hydroxy Acid Ester
This protocol is adapted from a study on the amination of β-hydroxy acid esters, a closely related transformation to the N-alkylation of β-amino esters using the borrowing hydrogen strategy.[1]
Materials:
-
β-Hydroxy acid ester (1.0 mmol)
-
Alcohol (1.2 mmol)
-
Ru-Shvo's catalyst (0.01 mmol, 1 mol%)
-
Diphenylphosphate (0.04 mmol, 4 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the Ru-Shvo's catalyst and diphenylphosphate.
-
Add the β-hydroxy acid ester and anhydrous toluene to the Schlenk tube.
-
Add the alcohol to the reaction mixture.
-
The Schlenk tube is sealed and the mixture is stirred at 100 °C for 18-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated β-amino ester.
Reaction Mechanisms and Visualizations
The "Borrowing Hydrogen" mechanism is the most widely accepted pathway for the N-alkylation of amines with alcohols catalyzed by transition metals.
Caption: The Borrowing Hydrogen mechanism for N-alkylation.
The catalytic cycle begins with the dehydrogenation of the alcohol by the metal catalyst to form an aldehyde and a metal hydride species. The aldehyde then condenses with the amine to form an imine, releasing a molecule of water. Finally, the metal hydride reduces the imine to the N-alkylated amine, regenerating the active catalyst.
Experimental Workflow
The general workflow for a catalytic N-alkylation experiment is outlined below.
Caption: General experimental workflow for catalytic N-alkylation.
Conclusion and Future Outlook
Homogeneous catalysts, particularly Ru-based systems, currently offer the most reliable and efficient route for the N-alkylation of amino esters, with the significant advantage of operating under base-free conditions to preserve stereochemical integrity. While heterogeneous catalysts present a promising avenue for more sustainable processes due to their recyclability, further research is needed to develop systems that are active and selective for complex substrates like β-amino esters under mild conditions. The field of biocatalysis is rapidly emerging, and the development of engineered enzymes specifically for the N-alkylation of β-amino esters could revolutionize the synthesis of these valuable compounds by offering unparalleled selectivity and environmentally benign reaction conditions. Future research should focus on bridging the knowledge gap for β-amino ester substrates and on the development of robust and recyclable catalytic systems.
References
- 1. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-alkylation of amines with alcohols over hydrothermally prepared Nb-W mixed oxides | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate, ensuring compliance with general laboratory safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2] All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[3]
In case of a spill:
-
Evacuate and isolate the spill area.
-
Absorb the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[3][4]
-
Collect the contaminated absorbent material and the spilled chemical into a designated, sealable hazardous waste container.[1][5]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]
Waste Characterization and Segregation
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[5][6] Based on its chemical structure, this compound waste should be categorized as non-halogenated organic solvent waste .[7][8]
Key Segregation Principles:
-
Do not mix with halogenated solvents, strong acids or bases, or oxidizers.[7][8]
-
Collect aqueous waste separately from organic solvent waste.[7]
-
Keep solid and liquid waste in separate, clearly labeled containers.[6]
| Waste Stream Category | Description | Recommended Container | Incompatible Materials |
| Non-Halogenated Organic Liquid Waste | Solutions containing this compound and other non-halogenated organic solvents (e.g., ethanol, methanol, acetone, toluene).[8] | Chemically compatible, leak-proof container (e.g., high-density polyethylene or glass).[6][9] | Halogenated solvents, strong acids, strong bases, oxidizers. |
| Contaminated Solid Waste | Disposable labware (e.g., pipette tips, gloves, weigh boats, absorbent paper) contaminated with the compound.[2] | Labeled, sealed plastic bag or a designated solid hazardous waste container.[2] | Sharps, incompatible chemical waste. |
| Empty Containers | The original container of this compound. | Must be triple-rinsed with a suitable solvent; the rinsate collected as hazardous waste.[1][10] | N/A |
Step-by-Step Disposal Protocol
-
Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.[2] Ensure the container is properly labeled with "Hazardous Waste" and the full chemical names of all components.[5][6]
-
Liquid Waste Collection:
-
Carefully transfer all liquid waste containing this compound into the designated non-halogenated organic liquid waste container.
-
Use a funnel to prevent spills and close the container securely when not in use.[7]
-
-
Solid Waste Collection:
-
Place all contaminated disposable items, such as gloves, pipette tips, and absorbent paper, into a designated solid hazardous waste container.[2]
-
-
Decontamination of Non-Disposable Labware:
-
Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., ethanol or isopropanol).
-
Collect this rinsate as hazardous liquid waste in the appropriate container.[2]
-
After decontamination, the glassware can be washed using standard laboratory procedures.
-
-
Empty Container Disposal:
-
Triple rinse the empty original container with a suitable solvent.
-
Collect all three rinses as hazardous waste.[10]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste, which may include regular trash or glass recycling.[1]
-
-
Storage and Pickup:
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.[2]
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. blog.creliohealth.com [blog.creliohealth.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. danielshealth.com [danielshealth.com]
- 10. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate. The following procedures are based on best practices for handling structurally similar compounds and should be supplemented by a thorough, compound-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
| Protection Type | PPE Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat, fully buttoned, with long sleeves. For larger quantities, a chemical-resistant apron is recommended. | Minimizes the risk of skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Avoids inhalation of any potential vapors or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these procedural steps will minimize exposure and mitigate potential hazards.
1. Preparation and Area Setup:
-
Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Verify that an emergency shower and eyewash station are readily accessible.[1]
-
Assemble all necessary equipment and reagents.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.[1]
-
Wear safety glasses with side shields or goggles.[1]
-
Don chemical-resistant gloves. Inspect gloves for any tears or perforations before use.[1]
3. Handling the Compound:
-
Handle the compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Prevent the formation of aerosols during handling.
-
After handling, wash hands thoroughly with soap and water.[1]
4. Storage:
-
Store the compound in a tightly closed, properly labeled container.[2]
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Chemical waste containing this compound must be handled as hazardous waste.
1. Waste Segregation:
-
Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.
2. Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated secondary containment area.
3. Spill Management:
-
Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
-
Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.
4. Final Disposal:
-
Dispose of the chemical waste through your institution's authorized hazardous waste disposal program.[4][5][6]
-
Do not dispose of it down the drain or in regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling of the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

